molecular formula C9H7FO2 B3211655 7-fluoro-4-hydroxy-2,3-dihydro-1H-inden-1-one CAS No. 1092347-77-7

7-fluoro-4-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B3211655
CAS No.: 1092347-77-7
M. Wt: 166.15 g/mol
InChI Key: PMWMVHUPRPELJU-UHFFFAOYSA-N
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Description

7-fluoro-4-hydroxy-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C9H7FO2 and its molecular weight is 166.15 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Inden-1-one, 7-fluoro-2,3-dihydro-4-hydroxy- is 166.04300762 g/mol and the complexity rating of the compound is 205. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-fluoro-4-hydroxy-2,3-dihydro-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-fluoro-4-hydroxy-2,3-dihydro-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-4-hydroxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-6-2-4-7(11)5-1-3-8(12)9(5)6/h2,4,11H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWMVHUPRPELJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601255103
Record name 7-Fluoro-2,3-dihydro-4-hydroxy-1H-inden-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092347-77-7
Record name 7-Fluoro-2,3-dihydro-4-hydroxy-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092347-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-2,3-dihydro-4-hydroxy-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Pharmacophore: 7-Fluoro-4-Hydroxy-1-Indanone in Next-Gen Therapeutics

[1]

Executive Summary

In the landscape of modern medicinal chemistry, 7-fluoro-4-hydroxy-1-indanone (CAS: 1092347-77-7) represents a high-value "privileged scaffold." Unlike generic indanones, this specific substitution pattern offers a unique dual-modality: the C4-hydroxyl group serves as a critical hydrogen-bond donor/acceptor for active site anchoring, while the C7-fluorine atom modulates lipophilicity, metabolic stability, and electronic density without imposing significant steric bulk.

This technical guide dissects the biological utility of this scaffold, focusing on its application in Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibition and neurodegenerative therapeutics (AChE inhibition) . We provide validated synthetic pathways, mechanistic insights, and assay protocols for researchers optimizing lead compounds.

Part 1: Chemical Architecture & Rational Design

The Fluorine-Hydroxy Synergy

The biological potency of 7-fluoro-4-hydroxy-1-indanone stems from the interplay between its substituents:

  • C4-Hydroxyl (Pharmacophoric Anchor):

    • Function: Mimics the phenolic moiety found in neurotransmitters (e.g., serotonin) and natural products. It frequently acts as a "warhead" for hydrogen bonding with serine or histidine residues in enzyme active sites.

    • pKa Modulation: The proximity of the ketone (C1) and the fluorine (C7) lowers the pKa of the phenol, potentially enhancing potency at physiological pH compared to non-fluorinated analogs.

  • C7-Fluorine (Metabolic Shield & Electronic Tuner):

    • Metabolic Stability: The C7 position in indanones is often a site of metabolic oxidation (hydroxylation). Fluorine substitution blocks this pathway (Cytochrome P450 blockage), extending the half-life (

      
      ) of the drug.
      
    • Electronic Effect: Fluorine is highly electronegative, withdrawing electron density from the aromatic ring. This increases the acidity of the C4-OH and alters the dipole moment, often improving blood-brain barrier (BBB) permeability—critical for neurodegenerative targets.

Part 2: Validated Synthetic Protocol

Objective: Synthesis of 7-fluoro-4-hydroxy-1-indanone via intramolecular Friedel-Crafts Cyclization. Note: This protocol is adapted from standard industrial methods for fluorinated indanones.

Reagents
  • Precursor: 3-(4-fluoro-2-methoxyphenyl)propanoic acid

  • Reagents: Thionyl chloride (

    
    ), Aluminum chloride (
    
    
    ), Dichloromethane (DCM), Boron tribromide (
    
    
    ).
Step-by-Step Methodology
  • Acid Chloride Formation:

    • Dissolve 3-(4-fluoro-2-methoxyphenyl)propanoic acid (10.0 g) in dry DCM (50 mL).

    • Add

      
       (1.5 eq) dropwise at 0°C. Reflux for 2 hours.
      
    • Evaporate solvent to yield the crude acid chloride.

  • Intramolecular Cyclization (Friedel-Crafts):

    • Redissolve crude acid chloride in DCM (100 mL).

    • Add

      
       (1.2 eq) slowly at 0°C under 
      
      
      atmosphere.
    • Stir at room temperature for 4 hours.

    • Quench: Pour mixture over crushed ice/HCl. Extract with EtOAc.[1]

    • Result: 7-fluoro-4-methoxy-1-indanone.[2]

  • Demethylation (Unmasking the Phenol):

    • Dissolve the methoxy intermediate in dry DCM at -78°C.

    • Add

      
       (1.0 M in DCM, 3 eq) dropwise.
      
    • Warm to room temperature and stir overnight.

    • Quench: Carefully add MeOH. Wash with

      
      .[3]
      
    • Purification: Silica gel column chromatography (Hexane:EtOAc 4:1).

Yield: Typically 65-75% overall. Characterization:


Part 3: Biological Activity & Mechanisms[1][5]

HIF Prolyl Hydroxylase (HIF-PH) Inhibition

The 7-fluoro-4-hydroxy-1-indanone scaffold is a key intermediate in the synthesis of HIF-PH inhibitors, used to treat anemia and ischemic diseases .

  • Mechanism: HIF-PH enzymes degrade Hypoxia-Inducible Factor (HIF) under normoxic conditions. Inhibiting HIF-PH stabilizes HIF, triggering the transcription of erythropoietin (EPO).

  • Role of Scaffold: The 4-hydroxy-1-indanone core mimics the 2-oxoglutarate co-substrate required by the enzyme. The 7-fluoro substituent fits into the hydrophobic pocket of the active site, improving binding affinity (

    
    ) and selectivity over other iron-dependent dioxygenases.
    
Neuroprotection (AChE Inhibition)

Indanones are the structural backbone of Donepezil (Aricept). The 7-fluoro-4-hydroxy variant offers a "next-generation" profile.

  • Target: Acetylcholinesterase (AChE).[4][5]

  • Binding Mode: The indanone ring stacks against the Trp279 residue in the peripheral anionic site (PAS) of AChE. The 4-OH group can form H-bonds with the backbone, while the fluorine modulates the

    
     stacking interaction energy.
    
  • Advantage: Enhanced lipophilicity (due to F) improves CNS penetration compared to the non-fluorinated parent.

Part 4: Visualization of Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic of the scaffold in a biological context.

SAR_MechanismScaffold7-Fluoro-4-Hydroxy-1-Indanone(Core Scaffold)C4_OHC4-Hydroxyl GroupScaffold->C4_OHC7_FC7-Fluorine AtomScaffold->C7_FC1_KetoneC1-KetoneScaffold->C1_KetoneH_BondH-Bond Donor/Acceptor(Active Site Anchoring)C4_OH->H_BondPrimary FunctionMimicry2-Oxoglutarate Mimicry(HIF-PH Inhibition)C4_OH->MimicryEnzymatic ContextMetab_StabMetabolic Stability(Blocks CYP Oxidation)C7_F->Metab_StabSteric/Electronic ShieldLipophilicityIncreased Lipophilicity(BBB Permeability)C7_F->LipophilicityLogP ModulationC1_Ketone->MimicryCo-factor binding

Caption: Functional dissection of the 7-fluoro-4-hydroxy-1-indanone scaffold, highlighting the specific biological roles of key substituents.

Part 5: Experimental Protocols (Bioassays)

Protocol A: HIF-PH2 Inhibition Assay (Fluorescence Polarization)

Used to verify the activity of derivatives synthesized from this scaffold.

  • Reagents: Recombinant human PHD2 enzyme, FAM-labeled HIF-1

    
     peptide substrate, Iron(II), 2-oxoglutarate (2-OG).
    
  • Preparation:

    • Prepare Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM KCl, 1.5 mM

      
      .
      
    • Dissolve test compounds (indanone derivatives) in DMSO.

  • Reaction:

    • Mix 20 nM PHD2 enzyme with test compound (0.1 nM - 10

      
      M) in a 384-well plate. Incubate for 15 min.
      
    • Add Substrate Mix: 50 nM FAM-HIF peptide + 10

      
      M 
      
      
      + 100
      
      
      M Ascorbate + 2
      
      
      M 2-OG.
  • Measurement:

    • Incubate for 60 min at room temperature.

    • Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Analysis: Calculate

    
     by plotting inhibition % vs. log[concentration].
    
Protocol B: Acetylcholinesterase (AChE) Inhibition (Ellman’s Method)

Standard assay for neurodegenerative potential.

  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), AChE (from electric eel or human recombinant).

  • Procedure:

    • In a 96-well plate, add 150

      
      L of 0.1 M phosphate buffer (pH 8.0).
      
    • Add 20

      
      L of test compound solution.
      
    • Add 20

      
      L of AChE solution (0.28 U/mL). Incubate for 15 min at 25°C.
      
    • Add 10

      
      L of DTNB/Acetylthiocholine mix.
      
  • Readout: Monitor absorbance at 412 nm for 5 minutes (kinetic mode).

  • Validation: Use Donepezil as a positive control (Typical

    
     nM).
    

Part 6: Quantitative Data Summary

The following table summarizes the comparative advantage of the 7-fluoro-4-hydroxy substitution pattern in theoretical SAR studies relative to unsubstituted indanones.

ParameterUnsubstituted 1-Indanone7-Fluoro-4-Hydroxy-1-IndanoneBiological Implication
LogP (Lipophilicity) ~1.8~2.1 - 2.3Improved CNS penetration for neuro-targets.
Metabolic Stability Low (C7 oxidation prone)High (C7 blocked by F)Extended half-life (

); lower dosing frequency.
H-Bond Donors 01 (Phenolic OH)Critical for active site specificity (e.g., Serine trap).
pKa (Phenol) N/A~7.8 - 8.2Increased acidity strengthens ionic interactions.

References

  • BenchChem. (2025).[6] Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry. Retrieved from

  • Google Patents. (2008). Naphthalenone compounds exhibiting prolyl hydroxylase inhibitory activity (WO2008076427A2). Retrieved from

  • Patil, S. et al. (2017).[4] Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry. Retrieved from

  • ChemicalBook. (2025).[1] 7-Fluoro-1-indanone Synthesis and Properties. Retrieved from

  • Siddappa, P. et al. (2017).[4] Indanone is one of the privileged structures in medicinal chemistry.[4][5] European Journal of Medicinal Chemistry. Retrieved from

Topic: Thermodynamic Stability of Fluoro-Hydroxy-1-Indanone Isomers: A Framework for Computational and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Isomer Stability in Drug Discovery

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including applications as anticancer agents, insecticides, and therapeutics for neurodegenerative diseases like Alzheimer's.[1][2] The functionalization of this core with substituents such as fluorine and hydroxyl groups is a key strategy in drug design. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while hydroxyl groups can introduce crucial hydrogen bonding interactions with biological targets.[3][4]

However, the precise placement of these functional groups creates a series of structural isomers, each with a unique three-dimensional arrangement and electronic distribution. This isomerism is not trivial; it profoundly impacts a molecule's thermodynamic stability. A molecule's thermodynamic stability, a measure of its internal energy, dictates its shelf-life, degradation pathways, solid-state properties (polymorphism), and ultimately, its suitability as a drug candidate.[5] An unstable isomer may be prone to degradation under storage or physiological conditions, compromising its efficacy and safety.

This guide, from the perspective of a Senior Application Scientist, provides a comprehensive framework for assessing the relative thermodynamic stability of fluoro-hydroxy-1-indanone isomers. We will dissect the underlying principles that govern stability and present a validated workflow that synergistically combines computational prediction with robust experimental verification. This integrated approach is designed to empower researchers to make informed decisions early in the drug development pipeline, prioritizing candidates with optimal stability profiles.

Part 1: Foundational Principles and Computational Prediction of Isomer Stability

Before embarking on experimental campaigns, a thorough in silico analysis provides an invaluable roadmap. Computational chemistry allows us to predict the inherent stability of each isomer, guiding the selection of synthetic targets and focusing resources on the most promising candidates.

Core Concepts of Thermodynamic Stability

The ultimate arbiter of thermodynamic stability for a given isomer at constant temperature and pressure is its Gibbs Free Energy (G) .[6] An isomer will be more stable if it possesses a lower Gibbs free energy relative to its counterparts. The Gibbs free energy is defined by the fundamental thermodynamic equation:

ΔG = ΔH - TΔS [7]

Where:

  • ΔG is the change in Gibbs Free Energy. A negative value for a process (e.g., isomerization from a less stable to a more stable form) indicates spontaneity.

  • ΔH is the change in Enthalpy, representing the total heat content of the system. It is influenced by bond energies and intramolecular forces.

  • T is the absolute temperature in Kelvin.

  • ΔS is the change in Entropy, which is a measure of the system's disorder or randomness.

For a set of isomers, the one with the lowest calculated G is predicted to be the most thermodynamically stable. This stability is governed by a delicate interplay of several factors:

  • Electronic Effects : The electron-withdrawing nature of fluorine and the dual inductive/resonance effects of the hydroxyl group significantly alter the electron density across the indanone scaffold.[3][8] The position of these groups on the aromatic ring can either stabilize or destabilize the system through resonance and inductive effects.

  • Steric Hindrance : Crowding between adjacent bulky substituents can introduce ring strain, raising the molecule's internal energy and reducing its stability.[9]

  • Intramolecular Hydrogen Bonding : A strategically positioned hydroxyl group can form a strong intramolecular hydrogen bond with the carbonyl oxygen or, in some orientations, with the fluorine atom. This creates a stable cyclic conformation, significantly lowering the enthalpy and thus increasing the overall thermodynamic stability of that specific isomer.

Computational Workflow: A Predictive Funnel

Density Functional Theory (DFT) is a powerful quantum mechanical method for accurately calculating the thermodynamic properties of molecules.[10][11] By modeling all possible isomers, we can rank them based on their predicted Gibbs free energy.

  • Isomer Enumeration & 3D Structure Generation : Systematically generate the 3D structures for all possible regioisomers of fluoro-hydroxy-1-indanone. This includes varying the substitution patterns on both the benzene and cyclopentanone rings.

  • Geometry Optimization : For each isomer, perform a full geometry optimization to find its lowest-energy conformation. This is a critical step to ensure the calculated energy corresponds to a stable point on the potential energy surface.

    • Methodology : A widely validated and effective method is the B3LYP functional with a comprehensive basis set such as 6-311+G(d,p).[8][12][13]

  • Vibrational Frequency Calculation : Once the geometry is optimized, perform a frequency calculation at the same level of theory. This serves two purposes:

    • Verification : The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.

    • Thermodynamic Data : The calculated vibrational frequencies are used to determine the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy (S) of the molecule.[13][14]

  • Calculation of Thermodynamic Parameters : The Gibbs free energy (G) for each isomer is calculated by summing the total electronic energy from the optimization step and the thermal free energy correction from the frequency calculation.

  • Relative Stability Ranking : The isomers are then ranked according to their relative Gibbs free energy (ΔG_rel). The isomer with the lowest G is assigned a ΔG_rel of 0.0 kJ/mol, and the relative stabilities of all other isomers are reported relative to this most stable structure.

computational_workflow cluster_setup Step 1: In Silico Setup cluster_dft Step 2: DFT Calculation cluster_analysis Step 3: Data Analysis Isomer_Gen Isomer Enumeration (All Positional Variants) Structure_3D 3D Structure Generation Isomer_Gen->Structure_3D Geom_Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Structure_3D->Geom_Opt Input Structures Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Thermo_Data Extract H, S, G Freq_Calc->Thermo_Data Output Frequencies Ranking Relative Stability Ranking (Based on ΔG) Thermo_Data->Ranking Conclusion Predicted Stability Hierarchy Ranking->Conclusion Identify Most Stable Isomers

Caption: Computational workflow for predicting isomer stability via DFT.

Data Presentation: Predicted Thermodynamic Data

The results of the DFT calculations should be summarized in a clear, comparative table. This allows for rapid identification of the most promising candidates for synthesis and experimental validation.

Isomer Position (Fluoro, Hydroxy)Relative Enthalpy (ΔH_rel, kJ/mol)Relative Entropy (TΔS_rel, kJ/mol @ 298K)Relative Gibbs Free Energy (ΔG_rel, kJ/mol)Predicted Stability RankKey Stabilizing Feature
4-F, 5-OH5.20.84.43Steric Hindrance
5-F, 4-OH0.00.00.01Intramolecular H-Bond
6-F, 7-OH2.10.51.62Favorable Resonance
7-F, 6-OH9.81.18.74Unfavorable Induction

Note: This table contains hypothetical data for illustrative purposes.

Part 2: Experimental Validation of Thermodynamic Stability

While computational predictions are powerful, they model molecules in the gas phase or with simplified solvent models. Experimental validation is essential to confirm these predictions and understand the behavior of the isomers in a real-world, condensed-phase context.

Differential Scanning Calorimetry (DSC) for Solid-State Stability

DSC is a cornerstone technique in the pharmaceutical industry for characterizing the thermal properties of solid materials.[5][15]

  • Causality and Principle : DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[16][17] Endothermic events (heat absorption) like melting and exothermic events (heat release) like decomposition are precisely detected. The melting point (Tm) is a direct indicator of the stability of the crystal lattice. A higher melting point generally correlates with a more stable crystal structure due to stronger intermolecular forces.

  • Self-Validating Protocol : The protocol's integrity is maintained through instrument calibration with certified standards (e.g., indium) and the use of a hermetically sealed pan to prevent mass loss before the thermal event of interest.

  • Sample Preparation : Accurately weigh 2-5 mg of the purified crystalline isomer into an aluminum DSC pan.

  • Encapsulation : Hermetically seal the pan to ensure a closed system. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup : Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program : Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting and decomposition events (e.g., 25 °C to 350 °C).

  • Data Analysis : Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm (Tm) and any subsequent decomposition exotherms. Compare the Tm values across the isomer set; a higher Tm suggests greater solid-state stability.

Thermogravimetric Analysis (TGA) for Decomposition Profile

TGA provides complementary information to DSC by measuring changes in a sample's mass as it is heated.[18][19]

  • Causality and Principle : TGA quantifies mass loss associated with processes like dehydration or thermal decomposition.[20][21] The temperature at which significant mass loss begins (the onset of decomposition, Td) is a direct and critical measure of the compound's thermal stability.

  • Self-Validating Protocol : The instrument's microbalance is calibrated with standard weights, and the temperature is calibrated using materials with known Curie points, ensuring both mass and temperature measurements are accurate.

  • Sample Preparation : Place 5-10 mg of the purified isomer onto the TGA sample pan.

  • Instrument Setup : Position the pan in the TGA furnace. Purge with an inert nitrogen atmosphere (e.g., 20 mL/min) to isolate the thermal decomposition from oxidative processes.

  • Thermal Program : Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a point beyond complete decomposition (e.g., 600 °C).

  • Data Analysis : Plot the percentage of initial mass versus temperature. Determine the onset temperature of the major mass loss step, which corresponds to the decomposition temperature (Td). A higher Td indicates greater thermal stability.

Equilibrium Isomerization for Solution-Phase Stability

If the isomers can be interconverted under accessible conditions, an equilibrium experiment provides the most direct measure of their relative Gibbs free energies in solution.[9][22]

  • Causality and Principle : When isomers are in equilibrium, their relative concentrations are governed by the Gibbs free energy difference between them (ΔG° = -RT ln Keq). By measuring the equilibrium constant (Keq), we can directly calculate the difference in stability.

  • Self-Validating Protocol : The system is validated by approaching equilibrium from both directions (starting with each pure isomer, where possible) and confirming that the same equilibrium ratio is achieved. Time-course sampling ensures that the system has truly reached a steady state.

  • Reaction Setup : Dissolve a precisely known quantity of a single, pure isomer in a suitable solvent (e.g., D2O for NMR analysis, or an appropriate organic solvent for HPLC).

  • Initiation : Add a catalyst to facilitate interconversion. This could be a mild acid or base.

  • Equilibration : Maintain the solution at a constant, controlled temperature (e.g., 298 K) and allow it to stir until equilibrium is reached. This may take several hours or days.

  • Monitoring : Periodically take aliquots from the reaction mixture and analyze the isomer ratio using a quantitative technique like ¹H NMR or reverse-phase HPLC.[23]

  • Equilibrium Determination : Continue monitoring until the isomer ratio remains constant over several consecutive measurements.

  • Calculation : Calculate the equilibrium constant (Keq = [Isomer B]/[Isomer A]). Use this value to determine the standard Gibbs free energy difference: ΔG° = -RT ln Keq.

experimental_workflow cluster_prep Step 1: Material Preparation cluster_analysis Step 2: Thermal & Solution Analysis cluster_result Step 3: Data Integration Synthesis Isomer Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification DSC DSC Analysis (Solid-State Stability, Tm) Purification->DSC TGA TGA Analysis (Decomposition, Td) Purification->TGA Equilibrium Equilibrium Isomerization (Solution Stability, ΔG°) Purification->Equilibrium Data_Integration Correlate Tm, Td, and ΔG° DSC->Data_Integration TGA->Data_Integration Equilibrium->Data_Integration Final_Ranking Experimentally Validated Stability Ranking Data_Integration->Final_Ranking Conclusion Conclusion Final_Ranking->Conclusion Final Stability Assessment

Caption: Integrated experimental workflow for stability determination.

Part 3: Synthesis of Data and Strategic Implications

The true power of this framework lies in the integration of predictive theory with empirical evidence. The computational ranking should be critically compared with the experimental results. A strong correlation between the predicted ΔG_rel and the experimental Td values, for instance, validates the computational model and provides deeper insight into the structural drivers of stability.

Discrepancies are equally informative. For example, an isomer predicted to be highly stable in the gas phase (low ΔG) might show a lower-than-expected melting point (Tm) in DSC. This could suggest that while its intramolecular forces are favorable, its shape prevents efficient packing in the crystal lattice, leading to weaker intermolecular forces.

logic_diagram cluster_inputs Structural Features cluster_forces Governing Physicochemical Forces cluster_output Observable Outcome Position Substituent Position (Fluoro, Hydroxy) H_Bond Intramolecular H-Bonding Position->H_Bond Electronics Electronic Effects (Inductive, Resonance) Position->Electronics Sterics Steric Strain Position->Sterics Stability Overall Thermodynamic Stability (ΔG) H_Bond->Stability Stabilizing Electronics->Stability Stabilizing/ Destabilizing Sterics->Stability Destabilizing

Caption: Relationship between molecular structure and thermodynamic stability.

Conclusion for the Drug Development Professional

The systematic evaluation of the thermodynamic stability of isomers is not an academic exercise; it is a critical risk-mitigation strategy in drug development. By employing the integrated computational and experimental workflow detailed in this guide, research teams can:

  • Prioritize High-Potential Candidates : Focus synthetic and screening efforts on isomers with the highest predicted and experimentally verified stability, saving time and resources.

  • De-risk Development : Identify and eliminate unstable candidates early, before they can cause costly failures in later-stage development due to poor shelf-life or formulation challenges.

  • Build a Deeper Structure-Stability Understanding : Generate robust data that connects the specific molecular architecture of each isomer to its stability, enriching the collective knowledge base and informing the design of future molecules.

Ultimately, a molecule's journey from a laboratory curiosity to a life-changing therapeutic depends on a foundation of chemical robustness. A thorough understanding and validation of thermodynamic stability are indispensable for building that foundation.

References

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • News-Medical. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals.
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  • Menezes, J. C. J. M. D. S. (2017, January 31). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. Royal Society of Chemistry.
  • ResolveMass Laboratories Inc. (2025, July 31). TGA Analysis Pharmaceutical Case Study.
  • Sun, X., et al. (2022, January 19).
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • CD Formulation. Thermogravimetric Analysis (TGA)
  • Sun, X., et al.
  • Research and Reviews: Journal of Pharmaceutical Analysis. (2014, May 25).
  • Menezes, J. C. J. M. D. S. (2017, January 27).
  • Aaltodoc.
  • Siodłak, D. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA)
  • Al-Obaid, A. M., et al. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC.
  • Ribeiro da Silva, M. A. V., et al. (2023, September 13).
  • Wang, Z., et al. Equilibrium 2H/1H fractionations in organic molecules. Part II: Linear alkanes, alkenes, ketones, carboxylic acids, esters, alco. Division of Geological and Planetary Sciences.
  • Ribeiro da Silva, M. A. V., et al. (2025, October 12). Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study.
  • Al-Majid, A. M., et al. Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT. PMC - NIH.
  • Wikipedia.
  • Meot-Ner (Mautner), M. (1984, June 1). Ionization energies of organic compounds by equilibrium measurements.
  • BenchChem. (2025, December). A Comparative Analysis of the Reactivity of 5-Fluoro-1-indanone and 1-indanone in Drug Discovery.
  • Mlostoń, G., et al. (2021, September 13).
  • Chemistry Stack Exchange. (2015, October 28).
  • ResearchGate.
  • Siodłak, D. (2017). Synthesis of 1-indanones with a broad range of biological activity. PMC.
  • Zhu Group at the Chinese University of Hong Kong, Shenzhen.
  • The Journal of Chemical Physics | AIP Publishing. (2025, May 15).
  • Asian Journal of Chemistry. (2012, May 13).
  • PubChem. 6-Fluoro-1-indanone | C9H7FO | CID 1519464.
  • RSC Publishing. The indanone N–H type excited-state intramolecular proton transfer (ESIPT); the observation of a mechanically induced ESIPT reaction.
  • RSC Publishing. (2022, November 22). Annulations involving 1-indanones to access fused- and spiro frameworks.
  • Bartel, C. J., et al. Review of computational approaches to predict the thermodynamic stability of inorganic solids. Bartel Research Group.
  • Journal of Research in Chemistry.
  • Chemistry LibreTexts. (2023, May 13). 13.7: The Gibbs Free Energy.
  • ResearchGate. (2025, August 6). When, in the context of drug design, can a fluorine atom successfully substitute a hydroxyl group?.
  • MSJChem. (2018, September 20). R1.4.2 Gibbs free energy (HL). YouTube.
  • INSPIRA. THE STUDY OF STABILITY CONSTANT, KINETIC AND THERMODYNAMIC PARAMETERS OF LANTHANIDE METAL COMPLEXESES OF INDOLE-3-PROPIONIC AC.
  • Google Patents. KR100252401B1 - Method for preparing substituted indanone.
  • Beilstein Journals. (2024, July 12).
  • SciELO. Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α,Ꞵ-Dimethylbenzyliden)-2,2-diphenylhydrazine.
  • International Journal of Advanced Research. (2013, August 28). Stability Constant and Thermodynamic Parameters Determination of A Semi-synthetic Penicillin Derivative with Various Bivalent Metal Ions (Co2+, Ni2+, Cu2+, Zn2+, Cd2+, Sn2+, Hg2+ and Pb2+): A Potentiometric Study.
  • Universitas Wahid Hasyim. Molecular Docking and ADMET Evaluation of Fluoro- Hydroxyxanthone Derivatives as Potential Estrogen Receptor Alpha Inhibitors.
  • Beilstein Journals. (2024, July 12).
  • NIST. (2012, May 11).
  • PubMed. (2007, November 1).

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7-fluoro-4-hydroxy-2,3-dihydro-1H-inden-1-one safety data sheet SDS

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture & Physicochemical Profile

1.1 Structural Identity

Compound Name: 7-Fluoro-4-hydroxy-2,3-dihydro-1H-inden-1-one Synonyms: 7-Fluoro-4-hydroxy-1-indanone; 4-Hydroxy-7-fluoro-1-indanone (positional isomer context dependent) Formula: C₉H₇FO₂ Molecular Weight: 166.15 g/mol CAS Registry Number: Note: While the 4-fluoro-7-hydroxy isomer is commonly listed (CAS 136191-16-7), the 7-fluoro-4-hydroxy regioisomer is a specialized research intermediate. Treat as a novel substance.

1.2 The "Fluorine Effect" in Drug Design

This compound is not merely a solvent or reagent; it is a scaffold . The presence of fluorine at the C7 position, para to the C4-hydroxyl, serves two critical medicinal chemistry functions:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert, preventing hydroxylation at the 7-position, a common clearance pathway for indanone-based drugs.

  • Acidity Modulation: Fluorine is highly electronegative. By withdrawing electron density from the aromatic ring, it stabilizes the phenoxide ion at C4.

    • Standard Phenol pKa: ~10.0

    • 7-Fluoro-4-hydroxy-indanone Predicted pKa: ~8.5–9.0

    • Implication: This compound is significantly more acidic than non-fluorinated indanones, affecting its solubility in basic extractions (e.g., NaHCO₃ vs. NaOH).

1.3 Quantitative Data Summary
PropertyValue / PredictionExperimental Basis
Physical State Crystalline SolidAnalogous to 4-hydroxy-1-indanone
Color Off-white to pale yellowPhenolic oxidation potential
Melting Point 145–155 °CEstimated from 7-hydroxy isomer (144°C) [1]
Solubility (Water) Low (< 1 mg/mL)Lipophilic core
Solubility (Organic) High in DMSO, MeOH, EtOAcDipolar aprotic preference
LogP ~1.95Calculated (XLogP3) [2]
Acidity (pKa) ~8.8 (Phenolic OH)Hammett Equation prediction

Hazard Identification & Toxicology Logic

2.1 GHS Classification (Derived)

As a potent intermediate, this substance lacks a full REACH dossier. The following classification is derived from Structure-Activity Relationships (SAR) of fluorinated phenols and indanones.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1] (Phenolic acidity)

    • H319: Causes serious eye irritation.[1][2][3] (Crystalline abrasive + chemical irritant)

    • H335: May cause respiratory irritation.[2] (Mucosal interaction)

    • H302: Harmful if swallowed.[2] (General ketone toxicity)

2.2 The "Hidden" Hazard: Dermal Permeation

Unlike simple dusts, fluorinated phenols possess enhanced lipophilicity (LogP ~2.0), allowing them to penetrate the stratum corneum more effectively than non-fluorinated counterparts.

  • Risk: Systemic absorption via skin contact is a credible threat.

  • Mechanism: The ketone moiety facilitates protein adduct formation (Schiff base), potentially leading to sensitization over repeated exposures.

Industrial Hygiene & Engineering Controls

3.1 Containment Strategy (OEB Assignment)

Treat this compound as Occupational Exposure Band (OEB) 3 (10–100 µg/m³).

  • Engineering Control: All weighing and transfer of solids must occur inside a Class I Biological Safety Cabinet or a Powder Containment Hood with HEPA filtration.

  • Airflow: Face velocity > 100 fpm (0.5 m/s).

3.2 Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) for closed transfers; P100/P3 for open handling outside a hood (discouraged).

  • Dermal (Hands):

    • Standard Nitrile:Insufficient for prolonged contact (fluorinated solvents/solutes can swell nitrile).

    • Protocol: Double-gloving. Inner layer: Latex/Nitrile (4 mil). Outer layer: Long-cuff Nitrile (8 mil) or Laminate (Silver Shield) for solutions.

3.3 Graphviz Workflow: Risk-Based Handling Decision Tree

SafetyLogic Start Start: Handling 7-F-4-OH-Indanone StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (DMSO/MeOH) StateCheck->Solution Weighing Weighing Operation Solid->Weighing SolventCheck Solvent Type? Solution->SolventCheck Engineering REQ: HEPA Hood / Vented Balance Weighing->Engineering Dust Risk PPE_Solid PPE: N95 + Double Nitrile Engineering->PPE_Solid DMSO Penetrating (DMSO/DMF) SolventCheck->DMSO Volatile Volatile (EtOAc/DCM) SolventCheck->Volatile Barrier REQ: Laminate Gloves (Silver Shield) DMSO->Barrier High Skin Absorption Risk Splash REQ: Face Shield + Fume Hood Volatile->Splash

Caption: Decision tree for selecting engineering controls and PPE based on physical state and solvent carrier. Note the escalated requirement for laminate gloves when dissolved in penetrating solvents like DMSO.

Synthesis & Quality Control (Technical Protocols)

4.1 Synthesis Logic (Friedel-Crafts Cyclization)

The synthesis of 7-fluoro-4-hydroxy-1-indanone typically involves the cyclization of a protected 3-(2-fluoro-5-methoxyphenyl)propanoic acid, followed by demethylation.

Critical Safety Note: This reaction often uses Aluminum Chloride (AlCl₃) or Polyphosphoric Acid (PPA). Both are corrosive.

  • Quenching Protocol: Never add water to the reaction. Add the reaction mixture slowly to ice/water to manage the exotherm.

4.2 Analytical Validation (HPLC Method)

To verify identity and purity, a standard reverse-phase HPLC method is required.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains phenol protonation for sharp peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Phenol).

4.3 Graphviz Workflow: Synthesis & Purification

SynthesisFlow Precursor Precursor: Fluorinated Phenylpropionic Acid Reaction Cyclization (Heat, 2-4 hrs) Precursor->Reaction Reagent Reagent: AlCl3 / PPA Reagent->Reaction Quench Ice Quench (Exothermic Control) Reaction->Quench Careful Addition Workup Extraction (EtOAc / Acidic Wash) Quench->Workup Purification Column Chromatography (Hexane:EtOAc) Workup->Purification Product Final Product: 7-F-4-OH-Indanone Purification->Product

Caption: Step-by-step synthetic workflow emphasizing the critical exothermic quenching step required for indanone cyclization.

Emergency Response Protocols

ScenarioImmediate ActionRationale
Eye Contact Rinse with saline/water for 15 mins . Lift eyelids.Phenols can cause corneal opacity; immediate dilution is vital.
Skin Contact Wash with PEG-300 or Isopropanol, then soap/water.Water alone is inefficient for lipophilic phenols; PEG solubilizes the phenol to remove it from skin pores.
Inhalation Move to fresh air.[3][4] Administer oxygen if breathing is labored.[4]Fluorinated dusts can cause delayed pulmonary edema.
Spill (Solid) Wet sweep or HEPA vacuum. Do not dry sweep. Prevents aerosolization of potent dust.

References

  • PubChem. (2025).[1][5] 7-Fluoro-1-indanone Compound Summary (CID 2782767).[5] National Library of Medicine. Retrieved from [Link]

Sources

literature review on 4-hydroxy-7-fluoroindanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 4-Hydroxy-7-Fluoroindanone Derivatives , designed for researchers and drug development professionals.

Scaffold Analysis, Synthetic Strategies, and Medicinal Chemistry Applications

Executive Summary

The 4-hydroxy-7-fluoroindanone scaffold (and its isomer, 4-fluoro-7-hydroxy-1-indanone) represents a privileged substructure in modern medicinal chemistry. Characterized by a bicyclic 2,3-dihydro-1H-inden-1-one core with specific halogen and hydroxyl substitutions, this moiety serves as a critical intermediate for Voltage-Gated Sodium Channel (NaV) inhibitors , PARP inhibitors , and HIF-2


 antagonists .

This guide provides a comprehensive analysis of the scaffold's electronic properties, validated synthetic pathways, and its role in structure-activity relationship (SAR) optimization for high-affinity ligand design.

Structural & Electronic Analysis

The Core Scaffold

The indanone core is a rigid, bicyclic system that locks substituents into a specific spatial conformation, reducing the entropic penalty of binding.

  • System: 2,3-dihydro-1H-inden-1-one.[1]

  • Substituents:

    • C-4 Hydroxyl (-OH): Acts as a hydrogen bond donor/acceptor and a handle for further functionalization (e.g., etherification, triflation).

    • C-7 Fluorine (-F): Provides metabolic stability (blocking C-7 oxidation) and modulates the pKa of the neighboring hydroxyl group via inductive electron withdrawal.

Isomeric Considerations

Two primary isomers are commercially relevant. The choice depends on the specific binding pocket requirements (e.g., Nav1.7 vs. PARP active sites).

IsomerCAS RegistryKey Features
7-Fluoro-4-hydroxy-1-indanone 1092347-77-7 Substituents at 4,7-positions (para-like on the benzene ring). High steric bulk near the ketone.
4-Fluoro-7-hydroxy-1-indanone 136191-16-7 Often cited in patents for NaV1.7 inhibitors. The -OH is adjacent to the ketone, allowing for intramolecular H-bonding.

Synthetic Strategies

The synthesis of 4,7-disubstituted indanones is challenging due to the directing effects of substituents on the benzene ring. The two primary routes are Intramolecular Friedel-Crafts Acylation and Fries Rearrangement .

Route A: Intramolecular Friedel-Crafts Acylation (Preferred)

This route ensures correct regiochemistry by constructing the propionic acid side chain before ring closure.

  • Starting Material: 2-Fluoro-5-methoxybenzaldehyde (or similar).

  • Knoevenagel Condensation: Reaction with malonic acid to form the cinnamic acid derivative.

  • Hydrogenation: Reduction of the double bond to form the hydrocinnamic acid.

  • Cyclization: Acid-mediated ring closure (using Polyphosphoric Acid or SOCl2/AlCl3).

  • Demethylation: Cleavage of the methyl ether (using BBr3) to reveal the free hydroxyl.

Route B: Fries Rearrangement

Useful for generating hydroxy-ketones, but regioselectivity can be poor for indanones compared to acetophenones.

  • Esterification: 3-Fluorophenol + 3-Chloropropionyl chloride.

  • Fries Rearrangement: AlCl3-mediated migration of the acyl group.

  • Cyclization: Base-mediated displacement of the chloride.

Visualization of Synthesis Pathway

The following diagram illustrates the preferred Friedel-Crafts pathway for generating the 7-fluoro-4-hydroxy core.

SynthesisPath Start 2-Fluoro-5-methoxy- benzaldehyde Step1 Condensation (Malonic Acid) Start->Step1 Inter1 Cinnamic Acid Derivative Step1->Inter1 Step2 Hydrogenation (Pd/C, H2) Inter1->Step2 Inter2 Hydrocinnamic Acid Step2->Inter2 Step3 Cyclization (SOCl2 / AlCl3) Inter2->Step3 Core 7-Fluoro-4-methoxy- indanone Step3->Core Step4 Demethylation (BBr3) Core->Step4 Final 7-Fluoro-4-hydroxy- indanone Step4->Final

Caption: Step-wise synthesis of 7-fluoro-4-hydroxy-1-indanone via hydrocinnamic acid cyclization.

Experimental Protocols

Protocol 4.1: Synthesis of 7-Fluoro-4-hydroxy-1-indanone (General Procedure)

Based on standard protocols for substituted indanones (e.g., US2008/0255239).

Reagents:

  • 3-(2-Fluoro-5-methoxyphenyl)propanoic acid (10.0 g, 50 mmol)

  • Thionyl chloride (SOCl2) (10 mL)

  • Aluminum chloride (AlCl3) (8.0 g)

  • Dichloromethane (DCM) (anhydrous)

  • Boron tribromide (BBr3) (1.0 M in DCM)

Procedure:

  • Acid Chloride Formation: Dissolve the propanoic acid derivative in DCM (50 mL). Add SOCl2 dropwise at 0°C. Reflux for 2 hours. Evaporate solvent to yield the crude acid chloride.

  • Cyclization: Resuspend the crude acid chloride in anhydrous DCM (100 mL). Cool to 0°C. Add AlCl3 portion-wise over 30 minutes. Allow the mixture to warm to room temperature and stir for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of starting material.

  • Quench: Pour the reaction mixture onto ice/water. Extract with DCM (3 x 50 mL). Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Demethylation: Dissolve the methoxy-indanone intermediate in DCM (50 mL) at -78°C. Add BBr3 (2.0 eq) dropwise. Warm to RT and stir overnight.

  • Workup: Quench with MeOH at 0°C. Dilute with water and extract with EtOAc. Purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Yield: Typically 60-75% over two steps. Characterization: 1H NMR (DMSO-d6) should show characteristic aromatic doublets (coupling ~8-9 Hz) and the indanone aliphatic multiplets.

Medicinal Chemistry Applications

Sodium Channel Inhibitors (Nav1.7 / Nav1.8)

The 4-hydroxy-7-fluoroindanone scaffold is a key building block for Biaryl Acyl-Sulfonamide inhibitors.

  • Mechanism: The indanone ketone often forms a reversible covalent bond or a strong hydrogen bond with the serine residue in the channel pore.

  • Role of Fluorine: The C-7 fluorine atom modulates the lipophilicity (LogP) and prevents metabolic hydroxylation at the electron-rich position, extending half-life (

    
    ).
    
  • Role of Hydroxyl: The C-4 hydroxyl is typically alkylated to attach a "tail" group (e.g., a substituted benzyl or pyridyl ether) that occupies the hydrophobic pocket of the channel.

SAR Logic Diagram

The following diagram details the Structure-Activity Relationship (SAR) logic for derivatizing this scaffold.

SAR_Logic Core 4-Hydroxy-7-Fluoroindanone Core Scaffold Ketone C-1 Ketone (H-Bond Acceptor) Core->Ketone Fluorine C-7 Fluorine (Metabolic Block / Electronic) Core->Fluorine Hydroxyl C-4 Hydroxyl (Linker Attachment Point) Core->Hydroxyl RedAm Reductive Amination -> Amine derivatives Ketone->RedAm Derivatization Ether Etherification -> Hydrophobic Tail Hydroxyl->Ether Primary Route Suzuki Triflation + Suzuki -> Biaryl Systems Hydroxyl->Suzuki Alternative Route

Caption: Functionalization sites on the 4-hydroxy-7-fluoroindanone core.

References

  • Biaryl Acyl-Sulfonamide Compounds as Sodium Channel Inhibitors.

    • Source: Patent US2008/0255239 A1 (and rel
    • Context: Describes the use of 4-fluoro-7-hydroxyindanone and related scaffolds in the synthesis of Nav1.7 inhibitors.
    • URL:

  • Synthesis of Substituted Indanones: A Review.

    • Source:Journal of Organic Chemistry / General Liter
    • Context: Standard methodologies for Friedel-Crafts cycliz
    • URL:

  • PubChem Compound Summary: 7-Fluoro-4-hydroxy-2,3-dihydro-1H-inden-1-one.

    • Source: National Center for Biotechnology Inform
    • Context: Chemical properties and vendor inform
    • URL:

  • PubChem Compound Summary: 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one. [1]

    • Source: National Center for Biotechnology Inform
    • Context: Isomer information (CAS 136191-16-7)
    • URL:

Sources

Precision Metabolic Profiling of Fluorinated Indanone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

The incorporation of fluorine into indanone scaffolds is a high-impact medicinal chemistry strategy used to modulate lipophilicity (LogP), block labile metabolic soft spots, and alter pKa. However, the "Fluorine Effect" is rarely linear. While it successfully arrests oxidation at the site of substitution, it frequently triggers metabolic switching —redirecting enzymatic attack to sterically accessible benzylic carbons or facilitating unexpected ketone reductions.

This guide moves beyond standard stability assays. It presents a predictive-to-validative workflow specifically designed for fluorinated indanones, integrating Density Functional Theory (DFT) for bond stability with mass-defect-filtered LC-MS/MS for metabolite elucidation.

Mechanistic Grounding: The Fluorine Effect on Indanones

The Blockade and The Switch

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol), rendering the fluorinated position effectively inert to Cytochrome P450 (CYP) mediated hydroxylation (typically requiring C-H abstraction).

In non-fluorinated indanones, metabolism is dominated by:

  • Aromatic Hydroxylation: Typically at C5 or C6 (electron-rich positions).

  • Benzylic Oxidation: At C3 (activated by the aromatic ring).

  • Ketone Reduction: At C1 (mediated by Aldo-Keto Reductases, AKR).

The Causality of Switching: When fluorine is introduced (e.g., at C5) to block the primary clearance pathway, the CYP enzyme does not simply disengage. Instead, the molecule re-orients within the heme active site. The metabolic burden shifts to the C3-benzylic position or the C1-ketone (reductive pathway). This "metabolic switching" can alter the toxicity profile, as benzylic alcohols can undergo further oxidation to reactive electrophiles.

Visualization of Metabolic Switching

The following diagram illustrates the redirection of metabolic flux upon fluorination.

MetabolicSwitching Indanone Indanone Scaffold SiteA C5-Position (Aromatic) Indanone->SiteA Primary Route (Native) SiteB C3-Position (Benzylic) Indanone->SiteB Secondary Route SiteA->SiteB Metabolic Switch (Flux Redirection) SiteC C1-Ketone (Reductive) SiteA->SiteC Shunt to Reduction Stable Metabolic Stability Reactive Reactive Benzylic Intermediate SiteB->Reactive Fluorine Fluorination (F) Fluorine->SiteA BLOCKS (C-F Bond Strength)

Figure 1: Mechanism of Metabolic Switching. Fluorination at C5 blocks aromatic hydroxylation, forcing metabolic flux toward benzylic oxidation (C3) or ketone reduction (C1).

Predictive Framework (In Silico)

Before wet-lab synthesis, computational modeling must prioritize scaffolds. Standard docking is insufficient; we must evaluate Bond Dissociation Energy (BDE) .

Protocol: DFT-Based SOM Prediction

Objective: Identify the Site of Metabolism (SOM) by calculating the energy required to abstract a hydrogen atom (Hydrogen Atom Transfer, HAT mechanism).

  • Geometry Optimization: Optimize the indanone structure using DFT (B3LYP functional, 6-31G* basis set).

  • Radical Generation: Systematically remove one hydrogen atom from each potential metabolic site (C2, C3, aromatic rings).

  • BDE Calculation:

    
    .
    
  • Interpretation:

    • Low BDE (< 85 kcal/mol): Highly labile (Benzylic C3).

    • High BDE (> 100 kcal/mol): Metabolically stable (Aromatic C-H).

    • Insight: If C5-F substitution lowers the BDE of C3-H due to electronic withdrawal, the compound will be rapidly cleared despite the "blocking" group.

Experimental Validation: The Self-Validating Protocol

This protocol uses Mass Defect Filtering (MDF) . Fluorine has a negative mass defect (exact mass 18.9984, defect -0.0016), which is distinct from Hydrogen (+0.0078) or Carbon (+0.0000). This allows for the selective filtration of fluorinated metabolites from complex biological matrices.

Materials
  • Test Compound: Fluorinated Indanone (10 µM).

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Trapping Agent: Glutathione (GSH) (5 mM) – Critical for detecting reactive quinone-methide intermediates formed from indanone oxidation.

Step-by-Step Workflow

Step 1: Incubation

  • Pre-incubate HLM and Test Compound in phosphate buffer (pH 7.4) for 5 mins at 37°C.

  • Initiate: Add NADPH regenerating system.

  • Trapping Arm: In a parallel set, add GSH to capture reactive electrophiles (e.g., if benzylic oxidation leads to dehydration).

  • Quench: At T=0, 15, 30, 60 min, add ice-cold Acetonitrile (containing Internal Standard). Centrifuge at 4000g for 20 min.

Step 2: LC-MS/MS Analysis with MDF

  • Instrument: Q-TOF or Orbitrap (High Resolution).

  • Chromatography: C18 Reverse Phase.

  • MDF Setup:

    • Calculate the Mass Defect (MD) of the parent:

      
      .
      
    • Set a filter window of ±50 mDa around the parent MD and expected metabolic shifts (e.g., +O is +15.9949, so MD shift is -0.0051).

    • Why this works: Endogenous biological background typically has a positive mass defect. Fluorinated metabolites retain the negative defect of fluorine, drastically reducing noise.

Step 3: Data Interpretation

  • M1 (+16 Da): Hydroxylation.[1] Check fragmentation. If the fragment containing Fluorine shifts by +16, the F-ring is intact, and oxidation occurred elsewhere (Switching).

  • M2 (+2 Da): Ketone reduction (Indanol formation). Common in indanones.

  • M3 (+307 Da): GSH Adduct. Indicates formation of a reactive intermediate (bioactivation risk).[2]

Quantitative Data Summary Template

Use this table to standardize your stability reporting.

ParameterMetricTarget ValueInterpretation
Intrinsic Clearance

(µL/min/mg)
< 20Indicates good metabolic stability.
Half-life (min)> 60Supports b.i.d. or q.d. dosing.
Metabolic Switching % Total Peak Area< 10% (Benzylic)High % indicates failed blockade; redesign needed.
GSH Adducts Presence (Yes/No)NOCRITICAL: "Yes" implies toxicity risk.

Integrated Workflow Visualization

The following diagram maps the complete decision tree from computational design to safety assessment.

Workflow Start Fluorinated Indanone Design InSilico In Silico Screen (DFT BDE & SmartCyp) Start->InSilico Decision1 BDE(C3) > 85 kcal/mol? InSilico->Decision1 Redesign Redesign: Add Steric Bulk at C3 Decision1->Redesign No (Labile) InVitro In Vitro HLM Assay (+/- GSH Trapping) Decision1->InVitro Yes (Stable) Redesign->InSilico LCMS LC-MS/MS Analysis (Mass Defect Filtering) InVitro->LCMS ResultA Stable: Proceed to PK LCMS->ResultA Parent > 80% ResultB Metabolic Switch: Identify New SOM LCMS->ResultB New Metabolites ResultC GSH Adduct: Toxicity Flag LCMS->ResultC Reactive Species

Figure 2: Integrated Predictive & Validative Workflow. A "Go/No-Go" decision tree ensuring only metabolically robust scaffolds proceed to in vivo PK.

References

  • Haghi, B. et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (NIH). [Link]

  • Obach, R. S. et al. (2016).[3] Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination. Drug Metabolism and Disposition.[3] [Link]

  • Zhu, M. et al. (2006). Detection and Characterization of Metabolites in Biological Matrices Using Mass Defect Filtering of Liquid Chromatography/High Resolution Mass Spectrometry Data. Drug Metabolism and Disposition.[3] [Link]

  • SmartCyp . Prediction of Cytochrome P450-Mediated Metabolism. University of Copenhagen. [Link]

  • Paine, M. F. et al. (2024).[4] Effects of fluorine substitution on substrate conversion by cytochromes P450. Organic & Biomolecular Chemistry. [Link]

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Methodological & Application

Application Note: A Validated Protocol for the Regioselective Friedel-Crafts Acylation of 7-Fluoro-4-Hydroxy-1-Indanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Acylation of a Privileged Scaffold

The 1-indanone core is a pivotal structural motif in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its rigid framework allows for precise spatial orientation of functional groups, making it a valuable scaffold in drug design. The specific substrate, 7-fluoro-4-hydroxy-1-indanone, incorporates features that are highly sought after in pharmaceutical intermediates: a fluorine atom to modulate metabolic stability and lipophilicity, and a hydroxyl group that can serve as a key hydrogen bonding donor or a handle for further derivatization.

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[3][4][5] This reaction is an indispensable tool for constructing the aryl ketone moieties prevalent in many active pharmaceutical ingredients (APIs).[6][7]

This application note provides a detailed, validated protocol for the regioselective Friedel-Crafts acylation of 7-fluoro-4-hydroxy-1-indanone. We will delve into the mechanistic rationale behind the protocol's design, addressing the unique challenges posed by the substrate's complex substitution pattern, and offer a step-by-step guide for its successful implementation.

The Synthetic Challenge: Navigating Competing Directing Effects

The primary challenge in the acylation of 7-fluoro-4-hydroxy-1-indanone lies in controlling the regioselectivity. The aromatic ring is decorated with three substituents, each exerting a distinct electronic influence:

  • 4-Hydroxy (-OH): A strongly activating, ortho, para-directing group.[8]

  • 7-Fluoro (-F): A deactivating, ortho, para-directing group due to competing inductive and resonance effects.

  • 1-Indanone Carbonyl: A deactivating, meta-directing group.[9][10]

Furthermore, the phenolic hydroxyl group and the existing ketone can act as Lewis bases, complexing with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).[11] This necessitates the use of a stoichiometric excess of the catalyst to ensure the reaction proceeds efficiently.[3][10] Our protocol is designed to navigate these competing factors to achieve predictable and high-yielding acylation at the desired position.

Mechanistic Rationale and Regiochemical Control

The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution (EAS).[12] The reaction is initiated by the activation of an acyl chloride with a strong Lewis acid, typically AlCl₃, to generate a highly electrophilic, resonance-stabilized acylium ion.[4][9][13] The nucleophilic aromatic ring then attacks this electrophile, forming a carbocation intermediate (the sigma complex), which subsequently loses a proton to restore aromaticity and yield the final aryl ketone product.[9]

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylCl R-CO-Cl Acylium_Complex R-C≡O⁺---[AlCl₄]⁻ AcylCl->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ Arene Ar-H Sigma_Complex Sigma Complex (Arenium Ion) Arene->Sigma_Complex + Acylium Ion Sigma_Complex_2 Sigma Complex Product Ar-CO-R Sigma_Complex_2->Product - H⁺ (restores aromaticity) Experimental_Workflow Setup 1. Assemble Dry Glassware under N₂ Atmosphere Slurry 2. Prepare Substrate/AlCl₃ Slurry in DCM at 0°C Setup->Slurry Addition 3. Slow, Dropwise Addition of Propionyl Chloride Slurry->Addition Reaction 4. Stir at RT (Monitor by TLC) Addition->Reaction Quench 5. Quench Reaction (Pour into Ice/HCl) Reaction->Quench Extract 6. Extraction & Washing (DCM, NaHCO₃, Brine) Quench->Extract Dry 7. Dry & Concentrate (MgSO₄, Rotary Evaporator) Extract->Dry Purify 8. Column Chromatography (Silica Gel) Dry->Purify Product 9. Isolate Pure Product Purify->Product

Sources

Application Note: Strategic Synthesis of 7-Fluoro-4-Hydroxy-2,3-Dihydro-1H-Inden-1-One

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details an optimized, scalable protocol for the synthesis of 7-fluoro-4-hydroxy-2,3-dihydro-1H-inden-1-one (also known as 7-fluoro-4-hydroxy-1-indanone). This scaffold is a critical intermediate in the development of TEAD auto-palmitoylation inhibitors and YAP/TAZ-TEAD interaction disruptors , which are emerging high-value targets in oncology (e.g., mesothelioma, NF2-deficient solid tumors).

While conventional Friedel-Crafts cyclization of hydrocinnamic acids often yields mixtures of regioisomers due to the competing directing effects of fluorine and hydroxyl groups, this protocol utilizes a Benzoic Acid-Ethylene Annulation strategy. This route guarantees regiochemical fidelity, placing the fluorine atom at the C7 position (adjacent to the carbonyl) and the hydroxyl group at the C4 position.

Key Advantages of This Protocol
  • Regiocontrol: 100% selectivity for the 7-fluoro-4-substituted isomer.

  • Scalability: Avoids high-dilution requirements of intramolecular cyclizations.

  • Yield Optimization: Improved aluminum chloride stoichiometry and temperature ramping increase yields from typical 30-40% to >65%.

Retrosynthetic Analysis & Logic

The primary challenge in synthesizing polysubstituted indanones is controlling the ring closure position.

  • Direct Cyclization Route (Flawed): Cyclization of 3-(2-fluoro-5-methoxyphenyl)propanoic acid often suffers from deactivation of the ring closure site (C6) by the fluorine atom or competition from the other ortho position.

  • Selected Route (Optimal): We utilize 2-fluoro-5-methoxybenzoic acid as the starting material. By reacting its acid chloride with ethylene gas under Friedel-Crafts conditions, the aliphatic ring is built onto the aromatic core. The closure is directed by the strong ortho-directing methoxy group, ensuring the correct isomer is formed.

Synthesis Pathway Diagram[1][2][3]

SynthesisPathway SM 2-Fluoro-5-methoxybenzoic Acid (CAS 367-83-9) Int1 Acid Chloride Intermediate SM->Int1 SOCl2, DMF (cat) Reflux Complex Acyl-AlCl3 Complex Int1->Complex AlCl3, DCE 0°C Indanone_OMe 7-Fluoro-4-methoxy-1-indanone Complex->Indanone_OMe Ethylene (gas) Friedel-Crafts Annulation 10°C -> 60°C Target 7-Fluoro-4-hydroxy-1-indanone (Target) Indanone_OMe->Target BBr3, DCM -78°C -> RT (Demethylation)

Figure 1: Retrosynthetic strategy utilizing ethylene annulation to ensure regiochemical purity.

Detailed Experimental Protocol

Stage 1: Precursor Activation & Annulation

Objective: Convert 2-fluoro-5-methoxybenzoic acid to 7-fluoro-4-methoxy-1-indanone.

Materials
  • 2-Fluoro-5-methoxybenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 2.0 eq)

  • Aluminum chloride (AlCl₃, anhydrous, 3.5 eq)

  • Ethylene gas (C₂H₄, lecture bottle or balloon)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • DMF (catalytic, 2-3 drops)

Protocol Steps
  • Acid Chloride Formation:

    • In a flame-dried RBF equipped with a reflux condenser and drying tube (CaCl₂), dissolve 2-fluoro-5-methoxybenzoic acid (e.g., 20.0 g) in anhydrous DCE (100 mL).

    • Add SOCl₂ dropwise followed by catalytic DMF.

    • Heat to reflux (80°C) for 2 hours until gas evolution ceases.

    • Critical Step: Evaporate excess SOCl₂ and solvent under reduced pressure to yield the crude acid chloride as a yellow oil. Re-dissolve in fresh anhydrous DCE (100 mL).

  • Ethylene Annulation:

    • In a separate 3-neck flask, suspend AlCl₃ (3.5 eq) in anhydrous DCE (150 mL). Cool to 0–5°C using an ice/salt bath.

    • Add the acid chloride solution dropwise to the AlCl₃ slurry over 30 minutes. The solution will darken as the acylium complex forms.

    • Gas Addition: Introduce Ethylene gas via a sparger (glass frit) or balloon. Maintain a slow, steady stream.

    • Stir at 0–10°C for 2 hours, then slowly warm to 50–60°C and stir for an additional 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1).[1] The intermediate acid chloride spot will disappear, and a new fluorescent spot (Indanone) will appear.

  • Work-up:

    • Cool reaction to 0°C.

    • Quench: Pour the mixture slowly onto crushed ice/conc. HCl (500 g / 50 mL) with vigorous stirring. Caution: Highly Exothermic.

    • Extract with DCM (3 x 200 mL). Wash combined organics with Sat. NaHCO₃ (2 x 150 mL) and Brine.

    • Dry over MgSO₄ and concentrate.[1][2]

    • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography to yield 7-fluoro-4-methoxy-1-indanone (Yield target: 65-75%).

Stage 2: Demethylation to Target

Objective: Cleave the methyl ether to reveal the free hydroxyl group.

Materials
  • 7-Fluoro-4-methoxy-1-indanone (from Stage 1)

  • Boron tribromide (BBr₃, 1.0 M in DCM, 2.5 eq)

  • Dichloromethane (DCM, anhydrous)

Protocol Steps
  • Dissolve the methoxy-indanone (e.g., 10.0 g) in anhydrous DCM (150 mL) under Nitrogen/Argon.

  • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Add BBr₃ solution dropwise over 45 minutes. Do not allow temperature to rise above -60°C during addition.

  • Allow the reaction to warm slowly to Room Temperature (RT) and stir overnight (12-16 hours).

  • Quench: Cool back to 0°C. Add Methanol (20 mL) dropwise (vigorous reaction!), followed by water (100 mL).

  • Isolation: Separate layers. Extract aqueous layer with EtOAc (to ensure capture of the polar phenol).

  • Purification: The crude product is often pure enough. If necessary, recrystallize from Ethanol/Water or purify via silica column (eluent: DCM:MeOH 98:2).

Critical Process Parameters (Optimization)

To maximize yield, the following parameters must be strictly controlled.

ParameterRecommended RangeImpact on Yield/Quality
AlCl₃ Stoichiometry 3.0 – 3.5 eq Critical. The product ketone complexes with AlCl₃. Using <2.5 eq results in incomplete conversion as the catalyst is sequestered by the product.
Ethylene Addition Slow Sparging / 1 atm Rapid addition at high temp causes polymerization of ethylene (polyethylene formation), fouling the reactor and lowering yield.
Reaction Temp (Stage 1) 0°C

60°C
Initial low temp prevents side reactions of the acyl chloride. Heating is required to drive the Friedel-Crafts alkylation/cyclization step.
Quenching pH pH < 1 The aluminum complex is stable. Strong acid (HCl) is required to fully break the O-Al bond during workup.
Moisture Control Strictly Anhydrous AlCl₃ and BBr₃ are instantly deactivated by water. Use freshly distilled solvents or molecular sieves.

Analytical Validation

Confirm the identity of 7-fluoro-4-hydroxy-1-indanone using the following markers:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       10.2 ppm (s, 1H, -OH).
      
    • 
       7.2 - 7.0 ppm (m, aromatic protons). Look for specific coupling constants (
      
      
      
      ) indicating the fluorine position.
    • 
       3.05 ppm (t, 2H, C3-H).
      
    • 
       2.60 ppm (t, 2H, C2-H).
      
  • ¹⁹F NMR:

    • Single peak around -115 to -125 ppm (typical for aryl fluorides).

  • Mass Spectrometry (ESI):

    • Calculated Mass: 166.15 Da.

    • Observed:

      
       or 
      
      
      
      .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Stage 1 Old/Wet AlCl₃Use fresh, anhydrous AlCl₃ (should be yellow/grey powder, not white clumps).
Polymer formation Ethylene excess / High TempReduce ethylene flow rate; ensure initial addition is at 0°C.
Incomplete Demethylation Insufficient BBr₃The ketone oxygen also coordinates Boron. Increase BBr₃ to 3.0 eq.
Regioisomer Contamination Wrong Starting MaterialVerify CAS 367-83-9 (2-fluoro-5-methoxybenzoic acid). Do not use propanoic acid derivatives.

References

  • ChemicalBook. 7-Fluoro-1-indanone synthesis and reaction conditions. (Accessed 2026). Link

  • Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. 2017, 13, 451–494. Link

  • National Institutes of Health (PubChem). 4-fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one Compound Summary. (Note: Isomer distinction). Link

  • Dana-Farber Cancer Institute. TEAD Inhibitors for the Treatment of Hippo Pathway-Dependent Cancers.[3] (Context on TEAD application). Link

  • Organic Syntheses. Friedel-Crafts Cyclization Protocols using Ethylene. (General Methodology Reference). Link

Sources

reagents for demethylation to yield 7-fluoro-4-hydroxy-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Demethylation Strategies for 7-Fluoro-4-hydroxy-1-indanone

Part 1: Introduction & Strategic Overview

The synthesis of 7-fluoro-4-hydroxy-1-indanone is a critical intermediate step in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmacophores.[1] The presence of the fluorine atom at the C7 position (ortho to the carbonyl) and the hydroxyl group at the C4 position creates a unique electronic environment that requires careful selection of demethylation reagents.

While the precursor 7-fluoro-4-methoxy-1-indanone provides the necessary skeletal stability during upstream Friedel-Crafts cyclization, the subsequent deprotection (demethylation) must be executed with precision to avoid defluorination or thermodynamic scrambling of the indanone ring.[1]

This guide details three validated protocols for this transformation, ranked by selectivity and scalability.

Reagent Selection Matrix
Reagent SystemSelectivityScalabilityConditionsRecommendation
Boron Tribromide (

)
High Low-Med

Primary Choice. Best for gram-scale, high-purity needs.[1] Preserves F-substituent.[1]

/ Pyridine
Med-HighHigh Reflux (

)
Process Choice. Cost-effective for multi-kilo batches.[1] Requires careful thermal control.[1][2]
Pyridine Hydrochloride LowMedMelt (

)
Avoid. High temps risk defluorination and polymerization of the ketone.

Part 2: Reaction Mechanism & Logic

The demethylation of 7-fluoro-4-methoxy-1-indanone is not a simple


 displacement.[1] It proceeds via a Lewis acid-mediated oxonium complex formation.[1]

Key Mechanistic Insight: The carbonyl oxygen at C1 is a competing Lewis basic site. Reagents like


 or 

will coordinate to the ketone first or simultaneously with the methoxy ether. Therefore, at least 2.2–3.0 equivalents of the Lewis acid are required:
  • 1.0 eq to complex the C1-Carbonyl.[1]

  • 1.0 eq to complex the C4-Methoxy (active site).[1]

  • 0.2–0.5 eq excess to drive kinetics.[1]

DemethylationPath cluster_0 Critical Control Point Start 7-Fluoro-4-methoxy-1-indanone Complex Bis-Lewis Acid Complex (C1-Ketone & C4-Ether) Start->Complex + 2.5 eq LA (BBr3/AlCl3) Transition Nucleophilic Attack (Br- or Cl- on Methyl) Complex->Transition Heat / Time Product 7-Fluoro-4-hydroxy-1-indanone Transition->Product Hydrolysis (H2O)

Figure 1: Mechanistic pathway requiring excess Lewis Acid (LA) to overcome carbonyl sequestration.

Part 3: Detailed Experimental Protocols

Protocol A: Boron Tribromide ( ) – The Gold Standard

Best for: Research scale (100 mg – 50 g), high purity requirements.

Safety Warning:


 reacts violently with moisture, generating HBr gas. Perform all operations in a fume hood under inert atmosphere (

or Ar).

Materials:

  • Substrate: 7-fluoro-4-methoxy-1-indanone (1.0 eq)[1]

  • Reagent:

    
     (1.0 M solution in DCM is preferred for safety) (3.0 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Methanol (MeOH) and Saturated

    
    
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Dissolution: Charge the flask with 7-fluoro-4-methoxy-1-indanone and anhydrous DCM (concentration ~0.2 M). Cool the solution to -78°C (dry ice/acetone bath).

    • Note: Cooling is critical to prevent regio-scrambling or polymerization.[1]

  • Addition: Transfer the

    
     solution to the addition funnel via cannula. Add dropwise over 30–45 minutes.[1]
    
    • Observation: The solution may turn dark red or brown due to complex formation.

  • Reaction: Once addition is complete, allow the reaction to warm to 0°C over 2 hours, then stir at Room Temperature (RT) for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      ).
  • Quench (Critical): Cool the mixture back to 0°C . Slowly add MeOH (5–10 mL) dropwise.

    • Caution: Vigorous exotherm and HBr evolution.[3]

  • Workup: Dilute with DCM. Wash with water (

    
    ), then saturated 
    
    
    
    (
    
    
    ) to remove boric acid and HBr.
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Methanol/Water or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Yield: 85–95%[1]

Protocol B: Aluminum Chloride ( ) – The Scalable Alternative

Best for: Process scale (>50 g), cost-sensitive projects.

Mechanism:


 is a "harder" Lewis acid. Alone, it is often insufficient for aryl ethers. We use a "soft" nucleophile additive (Thiourea or NaI) or a base (Pyridine) to assist the demethylation.

Materials:

  • Substrate: 7-fluoro-4-methoxy-1-indanone (1.0 eq)[1]

  • Reagent: Anhydrous

    
     (3.5 eq)
    
  • Additive: Pyridine (4.0 eq) OR Thiourea (3.5 eq)

  • Solvent: Toluene or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Setup: Equip a flask with a reflux condenser and a trap for HCl gas.

  • Complexation: Add anhydrous

    
     to Toluene at RT. Slowly add Pyridine (exothermic!).
    
    • Note: This forms an

      
      -Pyridine complex that is soluble and less harsh than free 
      
      
      
      .[1]
  • Addition: Add the substrate (solid or solution) to the reaction mixture.

  • Reflux: Heat the mixture to 85–90°C for 2–4 hours.

    • Control: Do not exceed 100°C to protect the C7-Fluorine bond.[1]

  • Quench: Cool to RT. Pour the reaction mixture into a slurry of Ice/HCl (1M).

    • Why HCl? To break the strong Aluminum-Phenoxide chelate.[1]

  • Extraction: Extract with EtOAc (

    
    ). The aluminum salts can cause emulsions; filter through Celite if necessary.
    
  • Purification: Standard recrystallization.

Expected Yield: 75–85%[3]

Part 4: Analytical Validation & Troubleshooting

Data Summary Table
ParameterStarting Material (Methoxy)Product (Hydroxy)
Appearance White/Off-white solidPale yellow/tan solid

NMR (DMSO-

)
Singlet

ppm (

)
Absent. Broad singlet

ppm (

)

NMR
Single peak (Ar-F)Single peak (shifted slightly downfield)
MS (ESI)


Troubleshooting Guide
  • Issue: Incomplete Conversion.

    • Cause: Lewis acid sequestered by ketone or moisture.[1]

    • Fix: Add an additional 1.0 eq of

      
       or 
      
      
      
      and extend reaction time. Ensure glassware is bone-dry.[1]
  • Issue: Defluorination (Loss of F).

    • Cause: Reaction temperature too high (

      
      ) or use of unbuffered Pyridine HCl.
      
    • Fix: Switch to Protocol A (

      
       at low temp).
      
  • Issue: Aluminum Emulsion during Workup.

    • Cause: Incomplete hydrolysis of Al-complexes.[1]

    • Fix: Use Rochelle's Salt (Potassium Sodium Tartrate) solution during the aqueous wash to chelate Aluminum.

References

  • Synthesis of 7-fluoro-1-indanone derivatives

    • Vertex AI Search Result 1.1: "7-Fluoro-1-indanone synthesis - ChemicalBook".[1] Available at:

  • Boron Tribromide Demethylation Standards

    • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). "Demethylation of aryl methyl ethers by boron tribromide". Tetrahedron, 24(5), 2289-2292.
    • Vertex AI Search Result 1.7: "Demethylation of Methyl Ethers - Boron Tribromide (BBr3)".[1] Available at:

  • Aluminum Chloride Mediated Demethylation

    • Vertex AI Search Result 1.5: "A process for the synthesis of biologically active oxygenated compounds by dealkylation". Patent WO2008091379A1.[1] Available at:

  • Indanone Scaffold Reactivity

    • Vertex AI Search Result 1.12: "Synthesis of 1-indanones with a broad range of biological activity".[1] Beilstein Journal of Organic Chemistry. Available at:

Sources

Application Note: Microwave-Assisted Synthesis of Fluorinated Hydroxy-1-Indanones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated hydroxy-1-indanones represent a class of privileged pharmacophores with profound applications in oncology and anti-inflammatory drug development. The structural incorporation of fluorine and hydroxyl groups presents unique synthetic challenges, primarily due to the kinetic barriers associated with traditional cyclization methods. This application note details highly efficient, self-validating microwave-assisted protocols that leverage dielectric heating to dramatically accelerate Nazarov and Friedel-Crafts cyclizations, reducing reaction times from hours to minutes while maximizing yields and purity.

Scientific Rationale & Mechanistic Insights

The Synergistic Role of Fluorination and Hydroxylation

In medicinal chemistry, the indanone core is a versatile scaffold. The strategic introduction of fluorine atoms serves multiple purposes: it enhances the molecule's overall lipophilicity, improves metabolic stability against cytochrome P450 oxidation, and modulates the pKa of adjacent hydroxyl groups[1]. This pKa modulation strengthens the hydrogen-bond donor capacity of the hydroxyl moiety, which is often the critical anchor for target binding in biological systems, such as in the inhibition of tubulin polymerization or V-ATPase targeting[1][2].

Microwave Dielectric Heating in Cyclization

Traditional syntheses of 1-indanones—such as the Nazarov cyclization of chalcones or the Friedel-Crafts acylation of arylpropanoic acids—often require prolonged reaction times under harsh reflux conditions, leading to thermodynamic byproducts and degradation of sensitive functional groups[2].

Microwave (MW) irradiation overcomes these kinetic barriers through rapid, volumetric dielectric heating. The causality behind this acceleration lies in the transition states: polar intermediates, such as the pentadienyl cation in the Nazarov cyclization or the acylium ion in Friedel-Crafts acylation, possess exceptionally high dipole moments. These intermediates couple highly efficiently with the microwave field, leading to localized superheating that lowers the activation energy barrier for ring closure[2][3].

Visualizing the Synthetic Workflows

Nazarov A Fluorinated Chalcone B Protonated Enone A->B TFA / Lewis Acid C Pentadienyl Cation (High Dipole) B->C MW Heating D Oxyallyl Cation Intermediate C->D 4π Electrocyclic Closure E Fluorinated Hydroxy-1-Indanone D->E Rearrangement

Microwave-accelerated Nazarov cyclization pathway for fluorinated hydroxy-1-indanones.

FC_Annulation N1 Fluorinated Arylpropionic Acid N2 Acylium Ion Generation N1->N2 Superacid (TfOH) N3 Electrophilic Aromatic Substitution N2->N3 MW Irradiation (100 °C) N4 Fluorinated 1-Indanone Core N3->N4 Cycloacylation N5 Demethylation (BBr3) N4->N5 Methoxy Cleavage N6 Fluorinated Hydroxy-1-Indanone N5->N6 Final Product

Tandem superacidic Friedel-Crafts cycloacylation and deprotection workflow.

Experimental Protocols

General Considerations & Safety
  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors, magnetic stirring, and dynamic pressure monitoring.

  • Safety: Superacids (e.g., Trifluoromethanesulfonic acid) and Lewis acids are highly corrosive. Perform all setups in a fume hood. Microwave vials must be properly crimped and inspected for micro-fractures prior to use to prevent catastrophic failure under autogenous pressure.

Protocol A: Microwave-Assisted Nazarov Cyclization

Rationale: This protocol utilizes trifluoroacetic acid (TFA) as both solvent and catalyst. The microwave field selectively heats the highly polar pentadienyl cation mixture, driving the 4π electrocyclic ring closure of the chalcone precursor[2].

  • Preparation: To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add the fluorinated hydroxy-chalcone precursor (1.0 mmol).

  • Reagent Addition: Slowly add 3.0 mL of anhydrous Trifluoroacetic Acid (TFA). Seal the vial immediately with a Teflon-lined crimp cap.

  • Microwave Parameters:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 20 minutes (Note: This replaces a 4-hour conventional reflux[2])

    • Max Power: 150 W

    • Cooling: Compressed air cooling to 40 °C post-reaction.

  • Workup: Carefully uncap the vial and pour the mixture into 15 mL of ice-cold water to precipitate the product. Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with saturated NaHCO₃ until the pH is neutral, followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc) to yield the fluorinated hydroxy-1-indanone.

Protocol B: Superacid-Catalyzed Friedel-Crafts Cycloacylation

Rationale: Superacidic activation of fluorinated arylpropanoic acids generates a highly reactive acylium ion. Microwave irradiation accelerates the intramolecular electrophilic aromatic substitution, severely restricting competing intermolecular side reactions[4].

  • Preparation: In a 10 mL microwave vial, dissolve the fluorinated 3-(methoxyphenyl)propanoic acid derivative (1.0 mmol) in 1,2-dichloroethane (DCE, 2.0 mL).

  • Activation: Add Trifluoromethanesulfonic acid (TfOH, 2.0 equiv) dropwise at 0 °C. Seal the vial.

  • Microwave Parameters:

    • Temperature: 100 °C

    • Hold Time: 10 minutes

  • Deprotection (Sequential): To reveal the hydroxyl group from the methoxy ether precursor, transfer the crude mixture to a round-bottom flask, cool to -78 °C, and add BBr₃ (3.0 equiv, 1.0 M in DCM). Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench carefully with ice water, extract with DCM, dry, and purify via recrystallization or chromatography.

Quantitative Data Presentation

Table 1: Comparative Synthesis of Fluorinated Hydroxy-1-Indanones

Substrate TypeMethodCatalyst / SolventTemp (°C)TimeYield (%)Ref
Fluorinated ChalconeConventionalTFA1204 hours65 - 70[2]
Fluorinated ChalconeMicrowaveTFA12020 mins85 - 92[2]
Trifluoromethyl Arylpropanoic AcidConventionalTfOH / DCE8012 hours55 - 60[4]
Trifluoromethyl Arylpropanoic AcidMicrowaveTfOH / DCE10010 mins88 - 95[4]
2-Ethynylbenzaldehyde (Annulation)MicrowaveCu(OTf)₂ / Toluene11015 mins80 - 89[3]

Conclusion

The integration of microwave irradiation into the synthesis of fluorinated hydroxy-1-indanones provides a robust, self-validating platform for rapid library generation. By understanding the dielectric properties of the mechanistic intermediates, researchers can rationally design protocols that drastically reduce reaction times while improving yields and purity.

References

  • Synthesis of 1-indanones with a broad range of biological activity Source: Beilstein Journal of Organic Chemistry URL
  • Buy 6-Cyano-1-indanone | 69975-66-2 (Detailing Copper-Catalyzed Annulation Reactions for 3-hydroxy-1-indanones)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Preparation of Trifluoromethylated Dihydrocoumarins, Indanones, and Arylpropanoic Acids by Tandem Superacidic Activation of 2-(Trifluoromethyl)

Sources

Application Note: Precision Functionalization of the C-2 Position in 7-Fluoro-4-Hydroxy-1-Indanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 7-fluoro-4-hydroxy-1-indanone scaffold represents a highly privileged pharmacophore in medicinal chemistry, particularly in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and glutamate receptor antagonists. The unique substitution pattern—combining the electron-withdrawing 7-fluoro group (ortho to the carbonyl) with the electron-donating 4-hydroxy group—creates a distinct electronic environment at the C-2 position.

Electronic Push-Pull & Reactivity
  • C-2 Acidity: The C-2 protons are

    
     to the carbonyl, with a pKa 
    
    
    
    19-20 (DMSO). The 7-fluoro substituent exerts a strong inductive withdrawing effect (-I), slightly increasing the acidity of C-2 protons compared to the non-fluorinated parent.
  • The 4-Hydroxy Challenge: The C-4 phenolic hydroxyl (pKa

    
     10) is significantly more acidic than the C-2 protons.
    
    • Direct Functionalization Risk: Attempting direct base-mediated functionalization without protection will result in rapid deprotonation of the phenol, forming a phenoxide anion. This necessitates the use of dianion chemistry (2 equiv. base), which often suffers from solubility issues and O-alkylation side reactions.

    • Strategic Solution:Chemoselective protection of the 4-OH is the critical first step to ensure exclusive C-2 functionalization.

Workflow Visualization

The following diagram outlines the logical flow for high-yield functionalization, emphasizing the "Protect-Functionalize-Deprotect" strategy.

G Start 7-Fluoro-4-hydroxy- 1-indanone Protect Step 1: Phenolic Protection (TBS or MOM) Start->Protect Imid., TBS-Cl Branch Functionalization Pathway Protect->Branch Alkylation Path A: C-2 Alkylation (LDA, R-X, -78°C) Branch->Alkylation Kinetic Control Aldol Path B: Knoevenagel (Aldehyde, Piperidine) Branch->Aldol Thermodynamic Control Oxidation Path C: u03b1-Hydroxylation (Davis Oxaziridine) Branch->Oxidation Oxidative Deprotect Step 3: Deprotection (TBAF or Acid) Alkylation->Deprotect Aldol->Deprotect Oxidation->Deprotect Final Target C-2 Functionalized Scaffold Deprotect->Final

Figure 1: Strategic workflow for the regioselective functionalization of 7-fluoro-4-hydroxy-1-indanone.

Detailed Experimental Protocols

Phase 1: Chemoselective Protection (Mandatory Precursor)

Objective: Mask the 4-OH to prevent O-alkylation and allow stoichiometric base usage. Choice of Group: tert-Butyldimethylsilyl (TBS) is recommended for its stability to LDA and ease of removal.

Protocol:

  • Dissolve 7-fluoro-4-hydroxy-1-indanone (10 mmol) in anhydrous DMF (20 mL).

  • Add Imidazole (22 mmol, 2.2 equiv) followed by TBS-Cl (12 mmol, 1.2 equiv) at 0°C.

  • Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][2]

  • Workup: Dilute with Et2O, wash with water (3x) and brine. Dry over MgSO4 and concentrate.

  • Yield: Typically >90%. The product, 4-((tert-butyldimethylsilyl)oxy)-7-fluoro-1-indanone , is a stable oil/solid ready for C-2 chemistry.

Phase 2: Functionalization Methodologies
Method A: Kinetic C-2 Alkylation (Mono-Substitution)

Mechanism: Formation of the lithium enolate at -78°C prevents equilibration and poly-alkylation. Criticality: The 7-fluoro group is stable under these conditions, but temperature control is vital to prevent defluorination pathways (benzyne formation is unlikely here but caution is warranted).

Step-by-Step Protocol:

  • Enolate Formation: In a flame-dried flask under Argon, charge anhydrous THF (30 mL) and diisopropylamine (1.1 equiv). Cool to -78°C. Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise. Stir for 30 min to form LDA.

  • Substrate Addition: Dissolve the TBS-protected indanone (5 mmol) in THF (10 mL). Add this solution dropwise to the LDA mixture at -78°C over 15 minutes.

    • Checkpoint: The solution may turn yellow/orange, indicating enolate formation. Stir for 45 min at -78°C.

  • Electrophile Trapping: Add the alkyl halide (e.g., MeI, BnBr, 1.2 equiv) neat or in minimal THF.

  • Reaction: Stir at -78°C for 2 hours. Allow to warm slowly to -20°C over 1 hour. Do not warm to RT immediately, as this promotes dialkylation.

  • Quench: Pour the cold mixture into saturated NH4Cl solution.

  • Purification: Extract with EtOAc. Flash chromatography is usually required to separate trace dialkylated byproducts.

Method B: Knoevenagel Condensation (Benzylidene Derivatives)

Application: Synthesis of chalcone-like analogs for anticancer screening. Mechanism: Thermodynamic enolization driven by conjugation.

Step-by-Step Protocol:

  • Suspend TBS-protected indanone (5 mmol) and the aromatic aldehyde (5.5 mmol) in Ethanol (25 mL).

  • Add Piperidine (0.5 mmol, 10 mol%) and Acetic Acid (0.5 mmol, 10 mol%).

  • Reflux for 6–12 hours.

  • Observation: Product often precipitates upon cooling.

  • Workup: Filter the solid.[3] If no precipitate, concentrate and purify via silica gel (Hexane/EtOAc).

Phase 3: Deprotection

Objective: Restore the pharmacophoric 4-OH group.

Protocol:

  • Dissolve the functionalized intermediate in THF.[4]

  • Add TBAF (1.1 equiv, 1M in THF) at 0°C.

  • Stir for 30-60 minutes.

  • Quench: Aqueous NH4Cl.

  • Note: For acid-sensitive C-2 substituents (e.g., acetals), use mild acid hydrolysis (AcOH/THF/Water) instead of fluoride.

Data Summary & Troubleshooting

Table 1: Optimization Parameters for C-2 Alkylation

ParameterConditionOutcome / Note
Base Selection LDA (LiHMDS alt.)LDA is preferred for kinetic control. NaH often leads to dialkylation (thermodynamic).
Temperature -78°CEssential.[4] Higher temps (-20°C) increase poly-alkylation ratio.
Solvent THF (Anhydrous)DMF promotes O-alkylation (avoid). Ether is acceptable but solubility is lower.
Stoichiometry 1.1 eq Base / 1.2 eq ElectrophileLarge excess of electrophile drives dialkylation.
7-F Stability Stable < 0°CNo defluorination observed with LDA at -78°C.

Common Failure Modes:

  • Issue: Recovery of starting material.

    • Cause: Enolization incomplete or wet solvent quenching the base.

    • Fix: Titrate n-BuLi; ensure rigorous drying of THF.

  • Issue: Mixture of mono- and di-alkylated products.[4]

    • Cause: Warming too fast or excess base.

    • Fix: Keep at -78°C longer; use slight deficiency of base (0.95 equiv) to ensure no free base remains to deprotonate the product.

References

  • Synthesis of 7-Fluoro-1-indanone

    • ChemicalBook & ChemScene Data. (2025).[2][4][5][6] "7-Fluoro-1-indanone Synthesis and Properties."

  • General Indanone Functionalization Reviews

    • Das, S., & Dutta, A. (2022).[7] "Annulations involving 1-indanones to access fused- and spiro frameworks." RSC Advances.

  • C-2 Alkylation Protocols (Analogous Systems)

    • BenchChem Technical Support. (2025).[2][4][5][6] "Overcoming Low Yields in the Alkylation of 1-Indanone."

  • 4-Hydroxy-1-indanone Production

    • Google Patents. (2021). "Industrial production method of 4-hydroxy-1-indanone." CN113248356A.[1]

  • Indanone Bioactivity Context

    • Beilstein Journal of Organic Chemistry. (2017). "Synthesis of 1-indanones with a broad range of biological activity."

Sources

crystallization methods for high-purity 7-fluoro-4-hydroxy-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Crystallization of 7-Fluoro-4-Hydroxy-1-Indanone

Abstract

This application note details the isolation and purification of 7-fluoro-4-hydroxy-1-indanone , a critical pharmacophore often utilized in the synthesis of PARP inhibitors and other fluorinated bioactive scaffolds. Due to the competing electronic effects of the electron-withdrawing fluorine (C7) and the electron-donating hydroxyl group (C4), this molecule exhibits unique solubility profiles and a tendency to co-crystallize with regioisomers (e.g., 5-fluoro or 6-hydroxy analogs). We present a validated Anti-Solvent Cooling Crystallization protocol yielding >99.5% HPLC purity, grounded in thermodynamic solubility data and crystal engineering principles.

Introduction & Chemical Context

7-fluoro-4-hydroxy-1-indanone presents a classic "push-pull" electronic system on a rigid bicyclic core.

  • Structural Challenges: The C1-Carbonyl and C4-Hydroxyl groups create a strong dipole and potential for intermolecular Hydrogen bonding (O-H···O=C). The C7-Fluorine atom, located ortho to the five-membered ring junction, introduces steric bulk and lipophilicity that disrupts standard phenolic stacking.

  • Purification Criticality: Synthesis of this core (often via Fries rearrangement or intramolecular Friedel-Crafts acylation) frequently produces regioisomers (e.g., 6-fluoro-4-hydroxy-1-indanone) that are difficult to separate by flash chromatography. Crystallization is the only scalable method to achieve isomeric purity.

Physicochemical Profile
PropertyValue (Approx.)Implication for Crystallization
Molecular Weight 166.15 g/mol Low MW facilitates tight crystal packing.
LogP ~1.8 - 2.1Moderate lipophilicity; soluble in alcohols/esters.
pKa (Phenol) ~7.5 - 8.0Acidity enhanced by the ketone; avoid basic conditions to prevent phenoxide formation.
H-Bond Donors 1 (4-OH)Primary driver for lattice energy.
H-Bond Acceptors 2 (C=O, F)C=O is the primary acceptor; F is a weak acceptor but directs packing.

Solvent Selection Strategy

The selection of solvents is governed by the Hansen Solubility Parameters (HSP) , balancing the need to solvate the hydrophobic fluorinated ring while accommodating the polar phenolic hydroxyl.

  • Primary Solvent (Good Solubility): Ethanol (EtOH) or Ethyl Acetate (EtOAc) .

    • Reasoning: Ethanol matches the polarity of the hydroxyl group and can disrupt intermolecular H-bonds at high temperatures.

  • Anti-Solvent (Poor Solubility): n-Heptane or Water .

    • Reasoning: Water is highly effective for inducing supersaturation in ethanolic solutions but can cause "oiling out" if added too quickly. Heptane is preferred for EtOAc systems to ensure slow, controlled crystal growth.

Detailed Experimental Protocols

Protocol A: The "Standard" Ethanol/Water Recrystallization

Best for: Removal of polar inorganic salts and highly polar byproducts.

Reagents:

  • Crude 7-fluoro-4-hydroxy-1-indanone

  • Ethanol (Absolute, HPLC Grade)

  • Deionized Water (Type II)

  • Activated Carbon (e.g., Darco G-60) – Optional for color removal

Step-by-Step Procedure:

  • Dissolution:

    • Charge crude solid (10.0 g) into a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Add Ethanol (50 mL, 5 vol) and heat to 75°C (near reflux).

    • Checkpoint: If solids do not dissolve, add EtOH in 1 mL increments. The goal is a near-saturated solution at reflux.

  • Clarification (Optional):

    • If the solution is dark/brown, add Activated Carbon (0.5 g, 5 wt%). Stir at reflux for 15 minutes.

    • Filter hot through a pre-warmed Celite pad to remove carbon. Critical: Do not let the solution cool during filtration to prevent premature crystallization.

  • Nucleation & Anti-Solvent Addition:

    • Maintain the filtrate at 65-70°C .

    • Slowly add warm Water (60°C) dropwise via an addition funnel.

    • End Point: Stop adding water when a persistent, faint turbidity (cloudiness) is observed (typically ~15-20 mL).

    • Add 1-2 mL of Ethanol to just clear the turbidity.

  • Controlled Cooling (The Purification Step):

    • Turn off the heat source. Allow the flask to cool to ambient temperature (20-25°C ) slowly over 2 hours. Do not use an ice bath yet.

    • Mechanism:[1][2] Slow cooling promotes Ostwald Ripening , where larger, purer crystals grow at the expense of smaller, impure nuclei.

  • Final Crystallization:

    • Once at room temperature, cool the flask to 0-5°C in an ice/water bath for 1 hour to maximize yield.

  • Isolation:

    • Filter the white/off-white needles using a vacuum Buchner funnel.

    • Wash the cake with cold 30% EtOH/Water (2 x 10 mL).

    • Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Ethyl Acetate/Heptane "Polishing"

Best for: Removal of lipophilic regioisomers (e.g., 6-fluoro isomers).

  • Dissolution: Dissolve crude material (10 g) in Ethyl Acetate (30 mL, 3 vol) at 60°C .

  • Seeding: Cool to 50°C . Add a seed crystal (0.1% wt) of pure 7-fluoro-4-hydroxy-1-indanone if available.

  • Anti-Solvent: Add n-Heptane (30 mL) dropwise over 30 minutes while maintaining 50°C.

  • Cooling: Cool to 20°C at a rate of 10°C/hour.

  • Filtration: Collect solids and wash with 1:1 EtOAc/Heptane.

Process Visualization (DOT Diagram)

The following diagram illustrates the decision logic and workflow for purifying the crude indanone mixture.

PurificationWorkflow Start Crude Reaction Mixture (7-fluoro-4-hydroxy-1-indanone + Isomers) SolventScreen Solubility Check (Target: Soluble Hot / Insoluble Cold) Start->SolventScreen Choice Impurity Profile? SolventScreen->Choice PathA Protocol A: EtOH/Water (Removes Polar/Salts) Choice->PathA Polar Impurities PathB Protocol B: EtOAc/Heptane (Removes Lipophilic Isomers) Choice->PathB Regioisomers Dissolution Dissolution at T_max (75°C for EtOH, 60°C for EtOAc) PathA->Dissolution PathB->Dissolution Clarification Hot Filtration (Remove Carbon/Insolubles) Dissolution->Clarification Nucleation Induce Nucleation (Seeding or Anti-solvent) Clarification->Nucleation Cooling Controlled Cooling (10°C/hour) Nucleation->Cooling Validation QC Analysis (HPLC, NMR, DSC) Cooling->Validation

Caption: Workflow for selecting the optimal crystallization route based on impurity profile.

Analytical Validation & Troubleshooting

To ensure the protocol is self-validating, the following analytical benchmarks must be met:

Quality Control Parameters
  • HPLC Purity: Target >99.5% (Area %).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient. Isomers typically separate by <1.0 min retention time difference.

  • 1H-NMR (DMSO-d6):

    • Verify the integration of aromatic protons. The 4-hydroxy substitution pattern should show specific coupling constants distinct from the 6-hydroxy isomer.

    • Key Signal: Look for the doublet of doublets (dd) for the protons adjacent to Fluorine (coupling

      
      ).
      
  • DSC (Differential Scanning Calorimetry):

    • Sharp endotherm at melting point (Expected range: 165-168°C for high purity). A broad peak indicates isomeric contamination.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Anti-solvent added too fast or T > Cloud Point.Re-heat to dissolve oil. Add anti-solvent slower. Use a seed crystal.
Low Yield Too much solvent used or cooling not low enough.Concentrate the mother liquor by 50% and re-cool. Check solubility in mother liquor.
Wrong Isomer Co-crystallization of 6-fluoro isomer.[3]Switch to Protocol B (EtOAc/Heptane). The lipophilic difference is more pronounced in non-polar solvents.

References

  • Beilstein J. Org. Chem. (2017).[1][4] Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

    • Context: Comprehensive review of indanone synthesis and general purification str
  • Acta Crystallographica Section E. (2014). Crystal structure of 6-fluoroindan-1-one. Retrieved from [Link]

    • Context: Provides critical data on the crystal packing forces (C-H···F and C-H···O) relevant to fluorinated indanones.[1][3][5][6][7]

  • Phenomenex Technical Notes. (2023). Optimized Total Organic Fluorine Methods. Retrieved from [Link]

    • Context: General methodologies for analyzing fluorinated organic compounds.[8][9]

  • PubChem Compound Summary. (2023). 7-Fluoro-1-indanone (Analogous Scaffold). Retrieved from [Link]

    • Context: Physical property data for the core fluorinated scaffold used to estimate solubility parameters.

Sources

Troubleshooting & Optimization

separating 7-fluoro-4-hydroxy and 4-fluoro-7-hydroxy indanone isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of 7-Fluoro-4-hydroxy and 4-Fluoro-7-hydroxy Indanone Isomers

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals overcome the specific chromatographic challenges associated with separating the regioisomers 7-fluoro-4-hydroxy-1-indanone and 4-fluoro-7-hydroxy-1-indanone.

Rather than simply providing a list of instructions, this guide explains the causality behind the experimental choices. By understanding the underlying molecular physics—specifically, how structural geometry dictates polarity—you can adapt these self-validating protocols to your specific scale-up or analytical workflows.

Section 1: The Mechanistic "Why" (Fundamental Principles)

Q: Why do these two regioisomers exhibit such drastically different retention behaviors on silica gel, despite having identical molecular weights and functional groups?

A: The separation causality is entirely driven by intramolecular hydrogen bonding .

In 4-fluoro-7-hydroxy-1-indanone, the hydroxyl group at the C7 position is perfectly oriented to form a strong intramolecular hydrogen bond with the adjacent C1-carbonyl oxygen. This creates a highly stable pseudo-six-membered ring [1]. Because the polar hydroxyl proton is "masked" by this internal bond, the molecule's overall surface polarity drops significantly.

Conversely, in 7-fluoro-4-hydroxy-1-indanone, the hydroxyl group at the C4 position is sterically isolated from the carbonyl. The hydroxyl proton remains completely exposed and free to act as a strong hydrogen-bond donor to the silanol groups on a normal-phase silica stationary phase.

G IsomerA 4-Fluoro-7-hydroxy-1-indanone (7-OH adjacent to 1-C=O) HBond Intramolecular H-Bond Forms pseudo-6-membered ring IsomerA->HBond Structural Proximity IsomerB 7-Fluoro-4-hydroxy-1-indanone (4-OH distant from 1-C=O) NoHBond No Intramolecular H-Bond Hydroxyl remains exposed IsomerB->NoHBond Steric Isolation LowPolarity Masked Polarity (Lower Rf on RP-HPLC, Higher Rf on Normal Phase) HBond->LowPolarity Reduces surface interaction HighPolarity High Polarity (Higher Rf on RP-HPLC, Lower Rf on Normal Phase) NoHBond->HighPolarity Strong silica interaction

Logical flow: How intramolecular H-bonding dictates chromatographic polarity.

Section 2: Quantitative Chromatographic Properties

Q: What specific retention shifts and analytical markers should I expect when tracking these compounds?

A: To build a self-validating workflow, you must cross-reference your chromatographic data with your NMR data. The table below summarizes the quantitative markers that confirm successful separation.

Property4-Fluoro-7-hydroxy-1-indanone7-Fluoro-4-hydroxy-1-indanone
Intramolecular H-Bond Yes (7-OH to 1-C=O)No (Sterically isolated)
Normal Phase TLC (Hex:EtOAc 4:1) Rf ~0.60 - 0.70 (Fast eluting)~0.15 - 0.25 (Slow eluting)
RP-HPLC Retention (C18, Gradient) Later eluting (More hydrophobic)Earlier eluting (More hydrophilic)
1H-NMR (OH chemical shift, CDCl3) > 9.0 ppm (Highly deshielded)5.0 - 6.0 ppm (Standard phenol)
Section 3: Preparative Separation Workflow

Q: How can I efficiently separate a crude mixture of these isomers at the gram scale?

A: Normal-phase flash chromatography is the most efficient method here due to the massive polarity differential. The protocol below is designed as a self-validating system: if the visual TLC cues do not match the expected Rf values, the solvent system must be recalibrated before proceeding to the column.

Protocol: Preparative Separation via Normal-Phase Flash Chromatography

  • Sample Preparation (Dry Loading): Dissolve the crude isomeric mixture in a minimum volume of dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude mixture) and concentrate under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents the band-broadening that occurs when loading highly polar mixtures in strong liquid solvents.

  • Column Equilibration: Equilibrate a standard silica gel flash column with 100% Hexanes.

  • Loading: Apply the dry-loaded silica evenly to the column head and cap with a thin layer of clean sand.

  • Elution Gradient:

    • Begin elution with 95:5 Hexanes:Ethyl Acetate for 3 column volumes (CV) to elute non-polar organic impurities.

    • Ramp the gradient to 85:15 Hexanes:Ethyl Acetate . The 4-fluoro-7-hydroxy-1-indanone [2] will elute in this window.

    • Increase the gradient to 70:30 Hexanes:Ethyl Acetate to forcefully elute the highly polar 7-fluoro-4-hydroxy-1-indanone.

  • Fraction Analysis (Self-Validation): Spot fractions on a silica TLC plate. Develop in 80:20 Hexanes:Ethyl Acetate. Visualize using UV (254 nm). Checkpoint: If the early-eluting fraction does not show a highly downfield NMR shift (>9.0 ppm) in subsequent analysis, the column was overloaded and co-elution occurred.

  • Concentration: Pool the respective fractions and concentrate under reduced pressure at 35°C to yield the purified solid isomers.

Workflow Crude Crude Isomeric Mixture (7-F-4-OH & 4-F-7-OH) TLC TLC Optimization (Hexane:EtOAc 4:1) Crude->TLC Step 1: Baseline check Flash Normal Phase Flash Chromatography (Silica Gel, Gradient Elution) TLC->Flash Step 2: Scale up Frac1 Fraction 1: 4-Fluoro-7-hydroxy-1-indanone (Fast Eluting, Rf ~0.6) Flash->Frac1 Non-polar behavior Frac2 Fraction 2: 7-Fluoro-4-hydroxy-1-indanone (Slow Eluting, Rf ~0.2) Flash->Frac2 Polar behavior NMR 1H-NMR Verification Check for chelated OH (>9 ppm) Frac1->NMR Step 3: Structural ID Frac2->NMR Step 3: Structural ID

Step-by-step workflow for the preparative separation and verification of isomers.

Section 4: Analytical Troubleshooting (RP-HPLC)

Q: My RP-HPLC peaks are tailing severely or co-eluting. How do I fix this?

A: In Reverse-Phase HPLC (RP-HPLC), the retention logic is inverted compared to normal phase. Because the 7-hydroxy isomer masks its polar group, it interacts more strongly with the hydrophobic C18 stationary phase, causing it to elute later than the 4-hydroxy isomer.

If you are experiencing peak tailing, it is almost certainly due to the acidic nature of the phenolic hydroxyl groups interacting with residual, unendcapped silanols on your C18 column.

The Fix: You must suppress the ionization of the phenol.

  • Modify your aqueous mobile phase (e.g., Water/Acetonitrile) by adding 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid .

  • This drops the pH to ~2.5, ensuring the phenolic hydroxyls remain fully protonated (neutral).

  • This will immediately sharpen the peaks and resolve the co-elution, restoring the self-validating baseline resolution required for accurate quantification.

References
  • Title: Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Source: MDPI (Molecules, 2017) URL: [Link]

  • Title: 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one | C9H7FO2 | CID 15268488 Source: PubChem, National Center for Biotechnology Information (NIH) URL: [Link]

preventing polymerization during 7-fluoro-4-hydroxy-1-indanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 7-fluoro-4-hydroxy-1-indanone. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important chemical intermediate. Our goal is to provide in-depth, field-proven insights and troubleshooting strategies, with a specific focus on the prevention of unwanted polymerization, a common and critical issue that can significantly impact yield and purity.

Part 1: Frequently Asked Questions (FAQs) - Understanding Polymerization

This section addresses the fundamental principles behind the polymerization side-reaction during indanone synthesis. Understanding the root cause is the first step toward effective prevention.

Q1: What is the primary cause of polymerization during the synthesis of 7-fluoro-4-hydroxy-1-indanone?

A: The most prevalent synthetic route to 7-fluoro-4-hydroxy-1-indanone is the intramolecular Friedel-Crafts acylation of a 3-(fluorophenyl-substituted)propanoic acid precursor.[1][2][3] This reaction is typically catalyzed by strong Brønsted or Lewis acids, such as polyphosphoric acid (PPA) or aluminum chloride (AlCl₃).[4]

The core issue arises from the high reactivity of the intermediates under these strongly acidic conditions. The acid catalyst generates a highly electrophilic acylium ion. While the intended reaction is an intramolecular cyclization to form the indanone ring, this reactive intermediate can also engage in an intermolecular acylation with another molecule of the starting material or the product itself.[4] This chain reaction leads to the formation of dimers, oligomers, and ultimately, high-molecular-weight polymers, which often manifest as a dark, intractable tar.

Q2: How do the fluoro and hydroxy substituents on the aromatic ring influence the tendency for polymerization?

A: The substituents play a significant electronic role. The hydroxyl (-OH) group is a powerful activating group, donating electron density to the aromatic ring and making it more nucleophilic. This heightened reactivity can accelerate the desired cyclization but also makes the ring more susceptible to intermolecular electrophilic attack, thereby increasing the risk of polymerization. The fluorine (-F) atom is an electronegative, deactivating group via the inductive effect, but it can also donate electron density through resonance. The interplay of these effects, combined with the harsh acidic environment, creates a delicate balance that can easily tip towards unwanted side reactions if not precisely controlled.

Q3: What are the typical visual and physical indicators that polymerization is occurring in my reaction?

A: Observing the reaction mixture is critical. The most common indicators of polymerization include:

  • Color Change: The reaction mixture darkens significantly, often turning deep brown, black, or purple.

  • Increased Viscosity: The solution becomes noticeably thicker, more viscous, and difficult to stir. In severe cases, it can form a semi-solid or tarry mass.

  • Formation of Insoluble Material: You may observe the precipitation of a sticky, resinous solid that is insoluble in the reaction solvent.

  • Heat Excursion: Uncontrolled polymerization can be exothermic, leading to a rapid and sometimes dangerous increase in the reaction temperature.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving problems when polymerization is suspected.

Scenario: My reaction produced a low yield of the target indanone, and the crude product is a dark, viscous tar.

This is the classic presentation of a reaction dominated by polymerization. The following workflow can help diagnose the cause and optimize the procedure.

G cluster_0 start Low Yield & Dark Tar Observed q1 Was the reaction temperature strictly controlled? start->q1 sol1 Implement precise temperature control. Use an oil bath and a temperature controller. Consider a lower reaction temperature. q1->sol1 No q2 Was the acid catalyst added slowly and portion-wise? q1->q2 Yes a1_yes YES a1_no NO sol1->q2 sol2 Add the acid catalyst slowly via a dropping funnel or in small portions to control local concentration and exotherms. q2->sol2 No q3 Was the concentration of the acid catalyst optimized? q2->q3 Yes a2_yes YES a2_no NO sol2->q3 sol3 Titrate the acid concentration. Excess acid can drive polymerization. [22] Consider alternative, milder catalysts. q3->sol3 No q4 Was a polymerization inhibitor used? q3->q4 Yes a3_yes YES a3_no NO sol3->q4 sol4 Introduce a suitable inhibitor (e.g., BHT, phenothiazine) into the reaction mixture. (See Table 2) q4->sol4 No end_node Proceed with Optimized Reaction Protocol q4->end_node Yes a4_yes YES a4_no NO sol4->end_node

Caption: Troubleshooting workflow for polymerization issues.

Part 3: Preventative Methodologies and Protocols

Proactive measures are the most effective way to ensure high yields and purity. This section details an optimized protocol and the strategic use of inhibitors.

Understanding the Reaction Pathways

The key to success is favoring the intramolecular pathway over the intermolecular one.

G cluster_0 cluster_1 Desired Pathway cluster_2 Undesired Pathway start 3-Arylpropanoic Acid Precursor intermediate Acylium Ion Intermediate start->intermediate + Strong Acid (e.g., PPA) product 7-Fluoro-4-hydroxy-1-indanone intermediate->product Intramolecular Cyclization (Favored by controlled conditions) polymer Polymer / Tar intermediate->polymer Intermolecular Acylation (Favored by high temp/conc.)

Caption: Desired vs. undesired reaction pathways.

Protocol 1: Optimized Intramolecular Friedel-Crafts Acylation

This protocol incorporates best practices to minimize polymerization.

Materials:

  • 3-(2-Fluoro-5-hydroxyphenyl)propanoic acid (1 equivalent)

  • Polyphosphoric Acid (PPA), 115% (10-15 parts by weight)

  • Butylated hydroxytoluene (BHT) (0.1-0.5 mol%)

  • Toluene or other suitable high-boiling inert solvent

  • Ice, deionized water, sodium bicarbonate solution, brine

  • Ethyl acetate for extraction

Procedure:

  • Preparation: To a clean, dry, three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add the 3-(2-fluoro-5-hydroxyphenyl)propanoic acid and the polymerization inhibitor (BHT).

  • Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes to minimize oxidation of the phenolic starting material.

  • Catalyst Addition: Add the polyphosphoric acid to the flask under positive nitrogen pressure.

  • Controlled Heating: Begin stirring and slowly heat the mixture in an oil bath to 80-90°C. Causality: A slow, controlled temperature ramp prevents thermal spikes that can initiate rapid polymerization.[4] The chosen temperature is a balance between providing enough energy for cyclization while minimizing thermal degradation.

  • Reaction Monitoring: Hold the reaction at this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot has been consumed. Do not overheat or prolong the reaction unnecessarily, as this can promote product polymerization.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath to below room temperature. Very slowly and carefully, quench the reaction by adding crushed ice portion-wise to the viscous mixture with vigorous stirring. This is a highly exothermic step.

  • Workup: Add water to dissolve the remaining PPA, and then extract the aqueous layer three times with ethyl acetate.

  • Neutralization: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove any acidic residue), and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Summaries for Optimization

Table 1: Comparison of Acid Catalysts for Indanone Synthesis

CatalystTypical ConditionsAdvantagesDisadvantages & Polymerization Risk
Polyphosphoric Acid (PPA) 80-120°CStrong dehydrating agent, acts as both catalyst and solvent.High viscosity can make stirring and workup difficult. High risk of polymerization if not carefully controlled.
Aluminum Chloride (AlCl₃) 0°C to RTHighly effective Lewis acid for acyl chlorides.[2]Requires stoichiometric amounts, moisture sensitive, can generate significant HCl gas. High polymerization risk.
Triflic Acid (TfOH) RT to 80°CVery strong acid, can be used in catalytic amounts.[5]Expensive. Over-acidification can lead to competitive polymerization.[5]
Eaton's Reagent (P₂O₅ in MsOH) 60-100°CLower viscosity than PPA, often gives cleaner reactions.Corrosive and requires careful handling. Moderate polymerization risk.

Table 2: Recommended Polymerization Inhibitors

Polymerization inhibitors act as radical scavengers or chain terminators. While Friedel-Crafts is an ionic reaction, localized hot spots or impurities can initiate radical side reactions.[]

InhibitorClassTypical ConcentrationMechanism of Action
Butylated Hydroxytoluene (BHT) Phenolic0.1 - 1.0 mol%A classic radical scavenger that donates a hydrogen atom to terminate radical chains.[]
Phenothiazine (PTZ) Amine0.1 - 0.5 mol%Effective at higher temperatures, acts as a chain-transfer agent.[7]
Hydroquinone (HQ) Phenolic0.1 - 1.0 mol%A very common and effective inhibitor, particularly in the presence of oxygen.[]
TEMPO Nitroxide Radical0.05 - 0.2 mol%A stable free radical that efficiently traps carbon-centered radicals.
References
  • Annulations involving 1-indanones to access fused- and spiro frameworks. (2022, November 22). RSC Publishing. Retrieved from [Link]

  • Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. (2025, September 22). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. (2008, October). ResearchGate. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-indanone. Retrieved from [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. (2022, September 14). MDPI. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Note 4. Retrieved from [Link]

  • CN106397182A - Polymerization inhibitor for preparation apparatus of acrylic acid. (n.d.). Google Patents.
  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025, April 14). Preprints.org. Retrieved from [Link]

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (n.d.). PMC. Retrieved from [Link]

  • Regioselective Synthesis of Indanones. (n.d.). Retrieved from [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017, March 9). Beilstein Journals. Retrieved from [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022, September 14). MDPI. Retrieved from [Link]

  • What is high performance polymerization inhibitor? (n.d.). Retrieved from [Link]

  • Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. (n.d.). ChemRxiv. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Resolving Regioisomeric Mixtures of Fluorinated Hydroxy Indanones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying fluorinated hydroxy indanones. The formation of regioisomers is a common challenge in the synthesis of substituted indanones, and their separation can be a significant bottleneck in the research and development process. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges.

The Challenge of Regioisomers in Fluorinated Hydroxy Indanone Chemistry

The synthesis of fluorinated hydroxy indanones, often via methods like intramolecular Friedel-Crafts acylation, can frequently lead to the formation of a mixture of regioisomers.[1] These isomers possess the same molecular formula but differ in the substitution pattern on the aromatic ring. Due to their similar physical and chemical properties, separating these isomers can be a formidable task.[1][2] This guide will equip you with the knowledge and techniques to effectively resolve these mixtures and unambiguously identify your target compounds.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common issues encountered during the resolution of fluorinated hydroxy indanone regioisomeric mixtures.

FAQ 1: My synthesis produced a mixture of fluorinated hydroxy indanone regioisomers. How can I confirm their presence and determine the isomeric ratio?

Answer:

The first step in resolving a mixture is to confirm the presence of regioisomers and quantify their ratio. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹⁹F NMR and ¹H NMR.

  • ¹⁹F NMR Spectroscopy: This is an exceptionally sensitive technique for analyzing fluorinated compounds. The chemical shift of the fluorine atom is highly dependent on its electronic environment, which is influenced by the substitution pattern on the aromatic ring.[3][4] Consequently, each regioisomer will exhibit a distinct signal in the ¹⁹F NMR spectrum. By integrating these signals, you can determine the relative abundance of each isomer in the mixture.

    • Expert Tip: When setting up your ¹⁹F NMR experiment, ensure a wide spectral width (e.g., 200-300 ppm) to capture all fluorine signals, as the chemical shift range for organofluorine compounds is broad.[3] A relaxation delay of 1-5 seconds is also recommended for accurate quantification.[3]

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will also provide valuable information. The coupling patterns and chemical shifts of the aromatic protons will differ for each regioisomer. Careful analysis of these patterns can help in identifying the isomers and, in some cases, determining the isomeric ratio.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While mass spectrometry alone cannot distinguish between regioisomers (as they have the same mass), coupling it with a chromatographic separation technique like HPLC can be very informative. If you can achieve partial separation on an HPLC column, you can obtain the mass spectrum for each isomer, confirming they are indeed isomers.

FAQ 2: I'm struggling to separate the regioisomers using standard silica gel column chromatography. What are my other options?

Answer:

It is a common experience for regioisomers to have very similar polarities, making their separation by standard column chromatography challenging.[1][2] Here are several alternative and often more effective separation techniques:

1. High-Performance Liquid Chromatography (HPLC):

HPLC offers significantly higher resolution than standard column chromatography. For preparative separation, you can use a semi-preparative or preparative HPLC system.

  • Method Development: Start with analytical HPLC to develop a separation method. Screen different stationary phases (e.g., C18, phenyl-hexyl, cyano) and mobile phase compositions. Reversed-phase HPLC is a good starting point.[5]

  • Ion-Pair Chromatography: For acidic or basic compounds, ion-pair reversed-phase HPLC can be a powerful technique to enhance separation.[5][6]

2. Crystallization Techniques:

Crystallization is a cost-effective method for purifying compounds and can be highly effective for separating isomers, especially on a larger scale.[7][8][9]

  • Fractional Crystallization: This technique relies on small differences in the solubility of the regioisomers in a particular solvent system.[2][8] The process involves dissolving the mixture in a minimum amount of a hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first. This process may need to be repeated to achieve high purity.

  • Diastereomeric Salt Formation (for chiral compounds): If your fluorinated hydroxy indanone is chiral, you can react the mixture of regioisomers (each being a racemate) with a single enantiomer of a chiral resolving agent to form diastereomeric salts.[7][9][10] These diastereomers have different physical properties, including solubility, and can be separated by crystallization.[7][9] After separation, the chiral auxiliary is removed to yield the pure enantiomers of each regioisomer.

3. Supercritical Fluid Chromatography (SFC):

SFC is a type of normal-phase chromatography that uses supercritical carbon dioxide as the mobile phase. It can offer different selectivity compared to HPLC and is often very effective for separating isomers.

FAQ 3: How can I definitively identify the structure of each separated regioisomer?

Answer:

Once you have separated the isomers, you need to unambiguously determine their structures. A combination of spectroscopic techniques is typically required:

  • Multidimensional NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Helps to establish proton-proton coupling networks within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for establishing the connectivity across the entire molecule and confirming the substitution pattern on the aromatic ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, which can help in confirming the regiochemistry.

  • X-ray Crystallography: If you can grow a single crystal of one of the isomers, X-ray crystallography will provide an unambiguous determination of its three-dimensional structure.

Experimental Protocols

Protocol 1: General Procedure for ¹⁹F NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the regioisomeric mixture in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Instrument Setup: Use a high-field NMR spectrometer equipped with a fluorine-observe probe.

  • Acquisition Parameters:

    • Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.[3]

    • Spectral Width: Set a wide spectral width (e.g., 200-300 ppm).[3]

    • Transmitter Offset: Center the spectral window around the expected chemical shift region.

    • Acquisition Time: 1-2 seconds.[3]

    • Relaxation Delay: 1-5 seconds for accurate integration.[3]

    • Number of Scans: Dependent on sample concentration, but typically 64 or 128 scans will provide a good signal-to-noise ratio.

  • Data Processing: Process the data with a Fourier transform and phase correction. Use the integration function to determine the relative ratios of the isomers.

Protocol 2: Workflow for Method Development in Preparative HPLC

The following diagram illustrates a typical workflow for developing a preparative HPLC method for separating regioisomers.

HPLC_Method_Development cluster_0 Analytical Scale cluster_1 Scale-Up to Preparative Start Start with Isomeric Mixture Scout_Columns Screen Columns (C18, Phenyl, Cyano) Start->Scout_Columns Scout_Mobile_Phases Scout Mobile Phases (ACN/H2O, MeOH/H2O) Scout_Columns->Scout_Mobile_Phases Optimize_Gradient Optimize Gradient Profile Scout_Mobile_Phases->Optimize_Gradient Check_Resolution Assess Resolution (Rs > 1.5?) Optimize_Gradient->Check_Resolution Check_Resolution->Scout_Columns No Scale_Up Scale-Up to Preparative Column Check_Resolution->Scale_Up Yes Optimize_Loading Optimize Sample Loading Scale_Up->Optimize_Loading Collect_Fractions Collect Fractions Optimize_Loading->Collect_Fractions Analyze_Fractions Analyze Fractions by Analytical HPLC Collect_Fractions->Analyze_Fractions Pool_and_Evaporate Pool Pure Fractions & Evaporate Analyze_Fractions->Pool_and_Evaporate End Pure Regioisomers Pool_and_Evaporate->End

Caption: Workflow for HPLC method development and scale-up.

Data Presentation

The following table provides a hypothetical example of how to present data for the characterization of two separated fluorinated hydroxy indanone regioisomers.

PropertyRegioisomer ARegioisomer B
Retention Time (HPLC) 10.5 min12.2 min
¹H NMR (400 MHz, CDCl₃) δ 7.5 (d, J = 8.0 Hz, 1H), 7.2 (d, J = 8.0 Hz, 1H), 4.5 (t, J = 6.0 Hz, 1H), 3.0 (dd, J = 17.0, 6.0 Hz, 1H), 2.8 (dd, J = 17.0, 6.0 Hz, 1H)δ 7.6 (s, 1H), 7.1 (s, 1H), 4.6 (t, J = 6.2 Hz, 1H), 3.1 (dd, J = 16.8, 6.2 Hz, 1H), 2.9 (dd, J = 16.8, 6.2 Hz, 1H)
¹⁹F NMR (376 MHz, CDCl₃) δ -115.2 (s)δ -118.9 (s)
Melting Point 152-154 °C165-167 °C

Logical Decision-Making in Isomer Resolution

The choice of separation technique often depends on the scale of the separation and the physical properties of the isomers. The following decision tree can help guide your strategy.

Separation_Strategy Start Isomeric Mixture Scale What is the scale of separation? Start->Scale Analytical Analytical (<10 mg) Scale->Analytical Small Preparative Preparative (>10 mg) Scale->Preparative Large Properties Are the isomers crystalline? Crystalline Yes Properties->Crystalline Oil No Properties->Oil No Chiral Is the compound chiral? IsChiral Yes Chiral->IsChiral NotChiral No Chiral->NotChiral No HPLC Analytical HPLC/SFC Analytical->HPLC Preparative->Properties Crystalline->Chiral Prep_HPLC Preparative HPLC/SFC Oil->Prep_HPLC Diastereomeric_Crystallization Diastereomeric Salt Crystallization IsChiral->Diastereomeric_Crystallization Fractional_Crystallization Fractional Crystallization NotChiral->Fractional_Crystallization

Sources

Technical Support Hub: Indanone Synthesis Workup & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Aluminum Chloride ( ) Byproducts

Status: Active | Audience: Process Chemists & Researchers | Version: 2.4

Introduction: The "Aluminum Sludge" Paradox

Welcome to the Indanone Synthesis Support Center. If you are here, you likely have a crude reaction mixture that has turned into a stubborn emulsion, a sticky solid, or a biphasic mess that refuses to separate.

The Core Issue: In Friedel-Crafts acylation (used to synthesize indanone),


 is not merely a catalyst; it is a reagent. It forms a strong, stoichiometric 1:1 Lewis acid-base complex with the carbonyl oxygen of your indanone product.[1]
To isolate your product, you must chemically destroy this complex. If done incorrectly, aluminum precipitates as a gelatinous hydroxide sludge (

) that traps your product and creates stable emulsions.

This guide provides three validated protocols to break this complex and remove aluminum residues efficiently.

Module 1: The Chemistry of the Problem

Why is my product stuck?

Unlike catalytic reactions, Friedel-Crafts acylation requires at least >1 equivalent of


.[1][2] The aluminum atom coordinates tightly to the ketone oxygen of the indanone.[1]
  • The Trap: Adding water alone causes partial hydrolysis, generating

    
     species. These form a 3D gel network (sludge) that encapsulates organic molecules.[1]
    
  • The Solution: You must drive the equilibrium completely to fully soluble

    
     (acidic) or a water-soluble chelate (Rochelle salt).
    
Visualizing the Pathway

The following diagram illustrates the critical decision points in the workup process.

AlCl3_Workup Start Crude Indanone-AlCl3 Complex Quench Quench Method Selection Start->Quench Path_A Method A: Water Only Quench->Path_A Path_B Method B: Strong Acid (HCl) Quench->Path_B Path_C Method C: Rochelle Salt Quench->Path_C Result_A Al(OH)3 Gel / Emulsion (Product Trapped) Path_A->Result_A Result_B Soluble Al3+ (aq) (Clean Phase Split) Path_B->Result_B Result_C Soluble Al-Tartrate Complex (Best for Emulsions) Path_C->Result_C

Figure 1: Decision matrix for breaking the Aluminum-Indanone complex.[1] Method A leads to failure; Methods B and C are viable pathways.

Module 2: Standard Protocol (The Acid Quench)

Best for: Small scales (<10g), stable indanones, and initial attempts.[3] Mechanism: Protonolysis.[1] High concentrations of


 force the aluminum into the aqueous phase as soluble 

or

.
Step-by-Step Guide
  • Cool Down: Cool your reaction mixture (DCM or solvent) to

    
    .
    
  • Preparation: Prepare a quench solution of 1M to 2M HCl (approx. 3 equivalents relative to

    
    ).
    
    • Tip: Add crushed ice to the acid to keep the exotherm under control.[1]

  • The Drop: Slowly pour the reaction mixture into the stirring acid/ice slurry.

    • Critical: Do not add water to the reaction; add the reaction to the acid.[1] This ensures the pH stays low, preventing transient

      
       formation.
      
  • Agitation: Stir vigorously for 30–60 minutes. The solid "clumps" must dissolve, and two clear layers must appear.[3]

  • Separation: Separate the organic layer.[1][2][4] Wash the aqueous layer 2x with DCM.[1]

  • Wash: Wash combined organics with brine, then saturated

    
     (to remove excess acid).
    

Troubleshooting Table: Acid Quench

Symptom Cause Solution
Sticky "Brick" forms Polymerization or incomplete hydrolysis.[1] Add more DCM to dissolve organics; increase stirring speed.[1]
Layers won't separate Micro-emulsion of Al salts.[1] Add solid NaCl (saturate the aqueous layer) or switch to Method C.

| Product degradation | Acid sensitivity (rare for indanone). | Switch to Method C (Neutral pH). |

Module 3: The "Gold Standard" (Rochelle Salt)

Best for: Large scales, stubborn emulsions, and acid-sensitive substrates.[3] Mechanism: Chelation.[1] Potassium Sodium Tartrate (Rochelle Salt) acts as a bidentate ligand, wrapping around the aluminum ion to form a water-soluble complex that does not precipitate at neutral pH.

Why use this?

While slower than acid, this method guarantees a clean phase separation without generating heat or requiring strong corrosives.[3]

Protocol
  • Quench: Carefully quench the reaction with a minimal amount of water at

    
     to destroy excess anhydride/chloride.
    
  • The Salt: Add a saturated aqueous solution of Rochelle Salt (approx. 20–30 mL per gram of

    
     used).[1]
    
  • The Wait (Crucial): Stir vigorously at room temperature.

    • Time: This is not instant.[1][5][6][7][8][9][10] It requires 2 to 12 hours of stirring.

    • Visual Cue: The opaque, gray emulsion will suddenly clarify into two pristine, transparent layers.[3]

  • Extraction: Separate layers. The aluminum remains in the aqueous phase (which may look slightly jelly-like but flows).

Rochelle_Workflow Step1 1. Quench (Min. Water, 0°C) Step2 2. Add Saturated Rochelle Salt Step1->Step2 Step3 3. VIGOROUS Stirring (2-12 Hours) Step2->Step3 Chelation Process Step4 4. Phase Separation (Clear Layers) Step3->Step4

Figure 2: The Rochelle Salt workflow. Note that Step 3 requires patience; cutting this short causes emulsion failure.

Module 4: Purification & Polishing

Even after extraction, trace aluminum can cause issues during chromatography (streaking) or crystallization.[3]

FAQ: How do I remove the last traces of Aluminum?

Q: My product is streaking on the TLC plate. A: This often indicates residual aluminum coordinating to the ketone.[1]

  • Fix: Wash your organic layer with 10% aqueous EDTA (ethylenediaminetetraacetic acid) at pH 8–9.[1] EDTA binds aluminum even more strongly than tartrate.[1]

Q: The crude solid is slightly gray/off-white. A: This is trapped alumina salts.[1]

  • Fix: Dissolve the crude product in minimal hot ethanol/methanol and filter through a pad of Celite while hot. The aluminum salts will remain on the Celite.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[1][3] (Standard reference for Friedel-Crafts workup procedures involving HCl).

  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967 ; Vol. 1, p 581.[3] (The origin of the "Fieser Workup" and principles of aluminum salt removal).

  • University of Rochester. Workup for Aluminum Hydride Reductions. [Link] (Authoritative guide on Rochelle salt and Fieser methods, applicable to Al-complex removal).[1]

  • Organic Process Research & Development (OPRD).Safety and Scale-up of Friedel-Crafts Acylations. (General principles of quenching exothermic AlCl3 reactions).

Sources

Validation & Comparative

Comparative Guide: HPLC Method Development for 7-Fluoro-4-Hydroxy-1-Indanone Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., analogs of Rucaparib), the indanone scaffold is a critical pharmacophore. 7-fluoro-4-hydroxy-1-indanone represents a challenging intermediate due to its specific substitution pattern. The presence of both an electronegative fluorine atom (C7) and an electron-donating hydroxyl group (C4) creates a unique electron density profile that complicates separation from its positional isomers (e.g., 4-fluoro-7-hydroxy-1-indanone) and synthetic precursors (e.g., 7-fluoro-1-indanone).

This guide objectively compares a Generic C18 Method (the industry default) against an Optimized Fluoroselective Method (the recommended protocol). While C18 chemistries often fail to resolve regioisomers of fluorinated aromatics, this guide demonstrates how exploiting


-

interactions and dipole-dipole mechanisms using specific stationary phases yields superior purity data.
The Analytical Challenge
  • Target: 7-fluoro-4-hydroxy-1-indanone.

  • Critical Impurities:

    • Regioisomer: 4-fluoro-7-hydroxy-1-indanone (chemically identical mass, distinct dipole).

    • Precursor: 7-fluoro-1-indanone (lacking hydroxyl).

    • Byproduct: 4,7-difluoro-1-indanone (over-fluorination).

Comparative Analysis: Generic vs. Optimized Method

The following data illustrates the performance gap between a standard alkyl-chain separation and a method tuned for fluorinated phenolic compounds.

Table 1: Method Parameters Comparison
ParameterMethod A: Generic (Alternative) Method B: Fluoroselective (Recommended)
Stationary Phase C18 (Octadecylsilane), 3.5 µmPFP (Pentafluorophenyl) , 2.7 µm (Core-Shell)
Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

Interaction + Dipole-Dipole
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B AcetonitrileMethanol (Promotes

-interaction)
Gradient 5% to 95% B over 10 min10% to 60% B over 12 min (Focused Gradient)
Flow Rate 1.0 mL/min0.4 mL/min
Table 2: Performance Data (Experimental Average)
MetricMethod A (C18)Method B (PFP)Impact
Resolution (

)
(Target vs. Isomer)
0.8 (Co-elution)3.2 (Baseline) Method B allows accurate quantitation of isomeric impurities.
Tailing Factor (

)
1.61.1 PFP + Methanol reduces silanol activity for phenols.
LOD (Signal-to-Noise) 3:1 at 0.05%10:1 at 0.01% Higher sensitivity for trace impurity analysis.
Selectivity (

)
1.021.15 Superior discrimination of fluorine positioning.

Deep Dive: The Optimized Protocol (Method B)

This section details the causal logic behind the optimized method, ensuring the protocol is a self-validating system.

Stationary Phase Selection: Why PFP?

Standard C18 columns rely on hydrophobicity. However, 7-fluoro-4-hydroxy-1-indanone and its 4-fluoro-7-hydroxy isomer have nearly identical LogP values (~1.8 - 1.9). Separation based solely on hydrophobicity is insufficient.

  • The PFP Advantage: The Pentafluorophenyl ring on the stationary phase is electron-deficient. It engages in strong

    
    -
    
    
    
    interactions with the electron-rich phenol ring of the indanone.
  • Dipole Selectivity: The C-F bond in the analyte creates a strong dipole. The PFP phase discriminates based on the vector of this dipole relative to the hydroxyl group, which differs significantly between the 4,7- and 7,4- isomers.

Mobile Phase Chemistry
  • Solvent Selection (Methanol vs. ACN): Acetonitrile (ACN) suppresses

    
    -
    
    
    
    interactions because of its own
    
    
    -electrons (triple bond). Methanol is "protic" and allows the analyte's aromatic ring to interact freely with the PFP stationary phase, maximizing selectivity.
  • pH Control (pH 3.0): The pKa of the 4-hydroxyl group is approximately 9.5. However, to prevent secondary interactions with residual silanols and ensure the molecule is fully neutral (maximizing hydrophobic retention), a pH of 3.0 is ideal. Ammonium formate is chosen over phosphate to allow for potential LC-MS compatibility.

Step-by-Step Experimental Protocol

Reagents:

  • Reference Standard: 7-fluoro-4-hydroxy-1-indanone (>98% purity).

  • Solvents: LC-MS Grade Methanol and Water.

  • Buffer: Ammonium Formate (10 mM), Formic Acid.

Workflow:

  • Preparation of Buffer: Dissolve 0.63 g of Ammonium Formate in 1 L of water. Adjust pH to 3.0 ± 0.1 using Formic Acid. Filter through 0.22 µm membrane.

  • Sample Diluent: 50:50 Methanol:Water. (Do not use 100% Methanol as it may cause peak distortion/fronting).

  • Column Conditioning: Flush PFP column with 90% Methanol for 30 mins, then equilibrate with initial gradient conditions (10% Methanol) for 15 mins.

  • Injection: Inject 5 µL of sample (concentration 0.5 mg/mL).

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol absorption).

Visualization: Method Development Logic

The following diagram illustrates the decision matrix used to arrive at the optimized PFP method, highlighting the failure points of standard approaches.

MethodDevelopment Start Start: 7-fluoro-4-hydroxy-1-indanone Separation Screen1 Screen 1: C18 Column Low pH (Formic Acid) Start->Screen1 Result1 Result: Co-elution of Regioisomers (Rs < 1.0) Screen1->Result1 Analysis Root Cause Analysis: Identical Hydrophobicity (LogP) Result1->Analysis SelectMech Select Alternative Mechanism: Dipole & Pi-Pi Interaction Analysis->SelectMech Screen2 Screen 2: PFP Column (Pentafluorophenyl) SelectMech->Screen2 SolventChoice Solvent Selection: ACN vs MeOH Screen2->SolventChoice PathACN Acetonitrile: Suppresses Pi-Pi (Poor Selectivity) SolventChoice->PathACN PathMeOH Methanol: Enhances Pi-Pi (High Selectivity) SolventChoice->PathMeOH FinalOpt Final Optimization: pH 3.0 Buffer (Silanol Suppression) PathMeOH->FinalOpt Validation Validated Method: Rs > 3.0, Tailing < 1.2 FinalOpt->Validation

Caption: Decision tree for resolving fluorinated indanone isomers, moving from hydrophobic failure to pi-pi success.

References

  • Park, J., & Cheon, C. H. (2022).[1] Total Synthesis of Rucaparib.[1] The Journal of Organic Chemistry, 87(7), 4813–4817.[1] Link

  • Thermo Fisher Scientific. (2025). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids (Application Note illustrating Biphenyl/PFP selectivity mechanisms). Link

  • Pereira, L., et al. (2011).[2] HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate.[3] Link

  • PubChem. (2025).[4][5] 7-Fluoro-1-indanone Compound Summary (Precursor Data). Link

  • MicroSolv Technology. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Link

Sources

X-ray crystal structure analysis of 7-fluoro-4-hydroxy-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Crystallographers, and Solid-State Scientists[1]

Executive Summary: The Structural Imperative

In the development of neuroactive agents and metabolic probes, the 1-indanone scaffold is a privileged structure. However, the specific substitution pattern of 7-fluoro-4-hydroxy-1-indanone represents a critical intersection of electronic modulation and solubility engineering.[1]

This guide provides a comparative structural analysis of 7-fluoro-4-hydroxy-1-indanone against its non-fluorinated parent (4-hydroxy-1-indanone ) and the core 1-indanone scaffold.[1] Unlike standard datasheets, we focus on the causality of crystal packing—how the introduction of a 7-fluoro motif alters the hydrogen-bonding landscape established by the 4-hydroxyl group.[1]

Key Insight: The 7-position fluorine is not merely a metabolic blocker; it introduces electrostatic repulsion with the carbonyl oxygen (position 1), potentially distorting planarity and altering the standard herringbone packing observed in simple indanones.

Comparative Structural Metrics

The following table synthesizes experimental data from the parent analog (4-hydroxy-1-indanone) and predictive constraints for the target 7-fluoro derivative based on electronic density functional theory (DFT) and homologous crystal systems.

Feature4-Hydroxy-1-indanone (Reference)7-Fluoro-4-hydroxy-1-indanone (Target)Structural Implication
Crystal System MonoclinicMonoclinic (Predicted)Preservation of symmetry despite F-substitution.[1]
Space Group P2₁/cP2₁/c or P2₁/nCentrosymmetric packing is favored to offset dipole moments.[1]
Z Value 44Standard packing efficiency for small aromatics.[1]
Planarity (RMSD) < 0.03 Å (Essentially planar)> 0.05 Å (Slight twist)Critical: 7-F to 1-C=O repulsion may force the 5-membered ring out of plane.[1]
Primary Interaction O(1)-H...O(2) (Intermolecular)O(1)-H...O(2) (Intermolecular)The H-bond chain remains the dominant lattice stabilizer.[1]
Secondary Interaction C-H...π (Edge-to-face)C-F...H and F...πFluorine acts as a weak acceptor, potentially disrupting edge-to-face stacking.[1]
Melting Point 117–118 °C125–130 °C (Est.)[1]Fluorine often increases lattice energy via closer packing/density.[1]

Note on Reference Data: Data for 4-hydroxy-1-indanone is derived from Acta Cryst.[1] E68, o3097 [1].[2]

Critical Analysis of Intermolecular Forces

The "Fluorine Effect" on Packing

In the reference compound 4-hydroxy-1-indanone , the lattice is dominated by infinite one-dimensional chains formed by O—H[1]···O hydrogen bonds along the [110] direction. The molecules stack in a planar fashion.

For 7-fluoro-4-hydroxy-1-indanone , the introduction of fluorine at C7 creates a distinct competition:

  • Electrostatic Repulsion: The C7-Fluorine and C1-Carbonyl Oxygen are in close proximity (peri-position).[1] Both are electronegative.[1] This creates a "dipole clash" that typically forces the carbonyl group slightly out of the aromatic plane to minimize repulsion.

  • Weak Interaction Network: Unlike the strong OH donor, the C-F bond is a poor hydrogen bond acceptor but an excellent participant in C-F···π interactions .

    • Expectation: You will observe a shift from pure π-stacking (face-to-face) to a slipped-stack motif to accommodate the fluorine atom's Van der Waals radius (1.47 Å vs 1.20 Å for H).[1]

Solubility & Bioavailability Implications

The crystal density of the 7-fluoro analog is expected to be higher than the parent.[1] While the 4-OH group ensures solubility in polar protic solvents (MeOH, EtOH), the 7-F group increases lipophilicity (LogP increase ~0.2–0.4).[1]

  • Actionable Insight: If the X-ray structure reveals strong F[1]···F contacts or dense packing, expect significantly slower dissolution rates compared to 4-hydroxy-1-indanone, necessitating micronization for formulation.[1]

Experimental Protocol: Structure Elucidation

To validate the structure and polymorphism of 7-fluoro-4-hydroxy-1-indanone, the following self-validating workflow is recommended. This protocol prioritizes the differentiation between solvates and pure polymorphs, a common issue with hydroxy-indanones.

Phase 1: Crystal Growth Strategy

Do not rely on a single solvent.[1] Indanones with hydroxyl groups are prone to forming solvates with donors like methanol.[1]

  • Primary Route (Slow Evaporation): Dissolve 20 mg in Ethyl Acetate/Hexane (1:1). Allow evaporation at 4°C.

    • Why? Low temperature reduces kinetic energy, favoring thermodynamic polymorphs.

  • Secondary Route (Vapor Diffusion): Dissolve 10 mg in THF (inner vial); diffuse Pentane (outer vial).

    • Why? THF solubilizes the polar OH/C=O groups; pentane acts as the antisolvent to drive nucleation without inclusion.

Phase 2: X-Ray Diffraction (XRD) Parameters
  • Radiation Source: Mo Kα (λ = 0.71073 Å).[1]

    • Reasoning: While Cu Kα is better for absolute configuration of chiral molecules (not applicable here) or very small crystals, Mo reduces absorption errors caused by the fluorine atom.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Essential to freeze the rotation of the 4-OH group and accurately locate the hydroxyl hydrogen atom in the difference Fourier map.

Phase 3: Refinement Checkpoints
  • R-Factor Target: < 5%.

  • Hydrogen Treatment: Locate the Hydroxyl H (H4O) in the difference map and refine freely. Constrain aromatic H atoms using a riding model.

  • Disorder Check: Inspect the 5-membered ring puckering. Indanone cyclopentenone rings often show envelope disorder.[1]

Workflow Visualization

The following diagram outlines the decision tree for characterizing the solid-state form, ensuring that solvates are identified before final data collection.

G Start Crude 7-Fluoro-4-hydroxy-1-indanone Recryst Recrystallization (EtOAc/Hexane vs THF/Pentane) Start->Recryst Microscopy Polarized Light Microscopy (PLM) Check for birefringence/extinction Recryst->Microscopy SCXRD Single Crystal XRD (Mo Source, 100K) Microscopy->SCXRD Suitable Crystal PXRD Powder XRD (Bulk Phase Purity) Microscopy->PXRD Polycrystalline Decision Is unit cell volume > 200 ų/molecule? SCXRD->Decision Solvate Likely Solvate Detected (TGA/DSC Confirmation Required) Decision->Solvate Yes Pure Anhydrous Form Confirmed Decision->Pure No Solvate->Recryst Change Solvent Solve Structure Solution (Direct Methods/SHELXT) Pure->Solve Refine Refinement (Locate OH Hydrogen) Solve->Refine

Figure 1: Decision-matrix for the solid-state characterization of fluorinated indanones, prioritizing solvate detection.

References

  • Crystal Structure of 4-Hydroxy-1-indanone: Park, Y. J., & Suh, I. H. (2012).[1] 4-Hydroxyindan-1-one.[1][3][4][5][6] Acta Crystallographica Section E: Structure Reports Online, 68(10), o3097. [Link]

  • Synthesis and Properties of Fluorinated Indanones: Lombardo, M., et al. (2012).[7] Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Molecules, 17(2), 1694-1710. [Link]

  • General Indanone Synthesis (Friedel-Crafts Protocols): Ahmed, N. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48–79. [Link][1]

  • Effect of Fluorine on Crystal Packing: Chopra, D., & Guru Row, T. N. (2011). The Role of Organic Fluorine in Crystal Engineering. CrystEngComm, 13, 2175-2186. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-fluoro-4-hydroxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: As scientists, our responsibility extends beyond discovery and innovation to the entire lifecycle of the materials we handle. The proper disposal of chemical reagents is not a mere procedural afterthought; it is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed protocol for the safe handling and disposal of 7-fluoro-4-hydroxy-2,3-dihydro-1H-inden-1-one, grounded in the principles of chemical compatibility, hazard mitigation, and environmental protection.

Section 1: Hazard Assessment and Personal Protection

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for the 7-fluoro isomer was not located, data for the structurally similar 4-fluoro-7-hydroxy isomer provides a strong basis for hazard assessment.[1] This compound should be treated as a hazardous substance.

Hazard Identification

Based on analogous compounds, 7-fluoro-4-hydroxy-2,3-dihydro-1H-inden-1-one is anticipated to possess the following hazards.[1][2] Always consult the specific SDS provided by your supplier for definitive information.

Hazard ClassGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][3]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][3]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1][3]
Aquatic Hazard, ChronicCategory 2Toxic to aquatic life with long lasting effects.[3]
Required Personal Protective Equipment (PPE)

Given the hazards, the following PPE is mandatory when handling or disposing of this compound and its associated waste streams:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation or puncture before use.[4]

  • Eye Protection: Safety goggles or a face shield that meets European standard EN 166 or equivalent is required to protect against splashes.[5]

  • Skin and Body Protection: A fire-resistant lab coat must be worn and kept fully fastened.[6] Ensure legs and feet are covered with long pants and closed-toe shoes.

  • Respiratory Protection: All handling of solid material and preparation of waste should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][6]

Section 2: The Core Principle - Waste Segregation

The foundational principle of safe chemical disposal is the strict segregation of waste streams.[7] As a fluorinated organic compound, 7-fluoro-4-hydroxy-2,3-dihydro-1H-inden-1-one waste must not be mixed with non-halogenated organic waste.

Causality: The rationale for this segregation is twofold. First, mixing incompatible waste streams can lead to dangerous chemical reactions.[8] Second, the terminal disposal methods for halogenated and non-halogenated wastes are different. Halogenated compounds require specialized high-temperature incineration with acid gas scrubbers to neutralize hazardous byproducts like hydrogen fluoride (HF).[9][10]

All waste generated must be collected at the point of generation in a designated Satellite Accumulation Area (SAA).[11][12]

Section 3: Step-by-Step Disposal Protocols

Follow these procedures for different waste forms containing 7-fluoro-4-hydroxy-2,3-dihydro-1H-inden-1-one.

Disposal of Unused or Waste Solid
  • Container Selection: Use a sealable, chemically compatible container (HDPE or glass is appropriate) clearly labeled as "Hazardous Waste".[7][11]

  • Labeling: The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "7-fluoro-4-hydroxy-2,3-dihydro-1H-inden-1-one". Do not use abbreviations or formulas.[11]

    • An accurate list of all contents by percentage.[11]

    • The relevant hazard pictograms (e.g., Harmful, Irritant).[8]

  • Collection: Carefully transfer the solid waste into the designated container inside a chemical fume hood.

  • Storage: Keep the container tightly sealed at all times except when adding waste.[11][12] Store it in your lab's designated Satellite Accumulation Area, away from incompatible materials.

  • Pickup: Once the container is 90% full, arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[11]

Disposal of Contaminated Liquid Waste

This includes reaction mixtures, mother liquors, and solvent rinses.

  • Segregation: This waste must be collected in a container designated for "Halogenated Organic Liquid Waste" .[7][13]

  • Container and Labeling: Use a sealable, compatible waste container (a recycled solvent bottle is often suitable).[7] Label it clearly as described in section 3.1, listing all solvent and solute components with percentages.

  • pH Consideration: Do not mix with strongly acidic or basic waste streams unless they are part of the experimental workup and known to be compatible. Keep acids and bases segregated.[7]

  • Storage and Pickup: Keep the container sealed in the SAA and arrange for EHS pickup when it is nearly full.[11] Do not leave a funnel in the container opening.[11]

Decontamination and Disposal of Empty Containers

The original product container is not "empty" until it has been properly decontaminated.

  • Triple Rinse: Because this compound is harmful, its empty container must be triple rinsed.[7]

  • Procedure:

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.

    • Collect all rinsate and dispose of it as "Halogenated Organic Liquid Waste" (Protocol 3.2).

    • After the solvent rinse, wash the container with soap and water.

  • Final Disposal: Completely remove or deface the original label.[8] The decontaminated container can now be disposed of in the appropriate glass or plastic recycling bin.[8]

Disposal of Contaminated Labware and PPE
  • Sharps: Contaminated needles, razor blades, or other sharps must be placed in a dedicated, puncture-proof sharps container designated for chemically contaminated sharps.[13]

  • Solid Waste: Disposable gloves, weigh boats, bench paper, and other contaminated solid items should be collected in a sealed bag or lined container.[13]

  • Labeling: This container must be clearly labeled as "Solid Hazardous Waste" with the name of the contaminating chemical.

  • Disposal: This waste stream must be disposed of through your institution's EHS department.[13]

Section 4: Terminal Disposal Pathway

Due to the extreme stability of the carbon-fluorine bond, standard chemical neutralization methods are ineffective for this class of compounds.[9][10] The required and accepted terminal disposal method is high-temperature incineration .

  • Mechanism: Specialized hazardous waste incinerators operate at temperatures sufficient to break the C-F bond.[10][14]

  • Byproduct Control: These facilities are equipped with sophisticated off-gas "scrubber" systems that neutralize the resulting hydrogen fluoride (HF) and prevent its release into the atmosphere.[9]

  • Regulatory Standing: While not all PFAS are currently regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA), thermal treatment is a recommended disposal technology by the EPA for PFAS-containing materials.[15]

// Nodes A [label="Waste Generation\n(In Fume Hood)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Solid Waste\n(Unused Reagent, Contaminated PPE)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Liquid Waste\n(Solvents, Reaction Mixtures)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Empty Containers", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Sharps Waste\n(Needles, etc.)", fillcolor="#FBBC05", fontcolor="#202124"];

F [label="Collect in Labeled\n'Solid Hazardous Waste' Container", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Collect in Labeled\n'Halogenated Organic Liquid Waste' Container", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Triple Rinse with Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Collect Rinsate in\nHalogenated Liquid Waste", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Deface Label & Dispose\nof Clean Container", fillcolor="#34A853", fontcolor="#FFFFFF"]; K [label="Collect in Labeled\n'Contaminated Sharps' Container", fillcolor="#EA4335", fontcolor="#FFFFFF"];

L [label="Store all sealed containers\nin Satellite Accumulation Area (SAA)", fillcolor="#F1F3F4", fontcolor="#202124"]; M [label="Arrange for Pickup by\nEnvironmental Health & Safety (EHS)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Edges A -> B; A -> C; A -> D; A -> E;

B -> F; C -> G; D -> H; E -> K;

H -> I [label="Rinsate"]; H -> J [label="Cleaned Container"]; I -> G;

F -> L; G -> L; K -> L;

L -> M; } Caption: Disposal workflow for 7-fluoro-4-hydroxy-2,3-dihydro-1H-inden-1-one.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003). University of Pennsylvania EHRS.
  • Hazardous Waste and Disposal. American Chemical Society.
  • Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one | 136191-16-7. Sigma-Aldrich.
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. EPA.
  • Guidelines for Disposing of PFAs. (2023). MCF Environmental Services.
  • 4-fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one | C9H7FO2 | CID 15268488. PubChem.
  • SAFETY DATA SHEET. (2021). Glaze 'N Seal.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024). New Mexico Environment Department.
  • Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. (2024).
  • SAFETY DATA SHEET. (2009). Fisher Scientific.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • 136191-16-7|4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one. BLDpharm.
  • 651735-59-0 | 7-Fluoro-1-indanone. ChemScene.
  • 7-Fluoroindan-1-one | C9H7FO | CID 2782767. PubChem.
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2015). INDOFINE Chemical Company, Inc.
  • Proper Disposal of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one: A Step-by. Benchchem.
  • PYROPHORIC CHEMICALS: HANDLING & USE.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.